Hexaphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369306 | |
| Record name | Hexaphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-76-9 | |
| Record name | Hexaphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dendritic Hexaphenol (Cyclotricatechylene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic hexaphenol, scientifically known as cyclotricatechylene or by its IUPAC name 10,15-dihydro-5H-tribenzo[a,d,g][1]annulene-2,3,7,8,12,13-hexol, is a unique macrocyclic compound belonging to the class of calixarenes. Its rigid, bowl-shaped, three-dimensional structure, endowed with six hydroxyl groups on the upper rim, makes it a molecule of significant interest in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the technical details relevant to research and development professionals.
Chemical Structure and Properties
The foundational structure of dendritic this compound is a nine-membered carbon ring with three catechol units fused to it, creating a crown-like conformation. This distinct architecture provides a hydrophobic cavity and a hydrophilic upper rim, enabling complexation with various guest molecules and ions.
Table 1: General and Physicochemical Properties of Dendritic this compound
| Property | Value | Reference |
| CAS Number | 1506-76-9 | [2] |
| Molecular Formula | C₂₁H₁₈O₆ | [2] |
| Molecular Weight | 366.36 g/mol | [2] |
| Appearance | Reported as a solid | |
| Solubility | Limited solubility in water, soluble in some organic solvents. | |
| Melting Point | > 300 °C |
Spectroscopic Data
Detailed spectroscopic peak lists for dendritic this compound are not consistently reported across publicly available literature. However, the expected spectral features based on its structure are described below.
Table 2: Spectroscopic Characterization Data for Dendritic this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the catechol rings and the methylene bridge protons. The chemical shifts would be influenced by the molecule's conformation. |
| ¹³C NMR | Resonances for the aromatic carbons and the methylene bridge carbons. The number of signals would depend on the symmetry of the molecule in the solvent used. |
| FT-IR (cm⁻¹) | - Broad O-H stretching vibrations for the hydroxyl groups (approx. 3200-3500 cm⁻¹). - Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). - C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm⁻¹). - C-O stretching for the phenol groups (approx. 1200-1260 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (366.36). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the macrocyclic structure. |
Experimental Protocols
Synthesis of Dendritic this compound (Cyclotricatechylene)
The synthesis of cyclotricatechylene is typically achieved through an acid-catalyzed condensation reaction of veratrole (1,2-dimethoxybenzene) with formaldehyde, followed by demethylation.
General Protocol:
-
Electrophilic Aromatic Substitution: Veratrole is reacted with a formaldehyde source (such as paraformaldehyde) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) in a suitable solvent. This step forms the nine-membered ring structure through the linking of three veratrole units by methylene bridges.
-
Purification of Cyclotriveratrylene: The resulting product, cyclotriveratrylene, is purified from the reaction mixture, often through recrystallization.
-
Demethylation: The six methoxy groups of cyclotriveratrylene are cleaved to yield the corresponding hydroxyl groups of cyclotricatechylene. This is typically achieved using a strong demethylating agent such as boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane.
-
Work-up and Final Purification: The reaction is quenched, and the dendritic this compound product is isolated and purified, for example, by column chromatography or recrystallization, to yield the final product.
Chemical Reactions and Potential Applications
The six phenolic hydroxyl groups on the upper rim of the dendritic this compound are the primary sites for chemical modification. These groups can undergo reactions typical of phenols, such as etherification and esterification, allowing for the covalent attachment of various functional moieties. This functionalization is key to tailoring the molecule's properties for specific applications.
References
Synthesis of Benzenehexol from Myo-Inositol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of benzenehexol, a six-fold phenol of benzene, from the readily available starting material, myo-inositol. While the direct oxidation of myo-inositol to benzenehexol is a known transformation, a detailed, standardized experimental protocol is not extensively documented in peer-reviewed literature. This document provides a comprehensive overview of the synthetic strategy, proposes a viable experimental protocol based on established chemical principles, and discusses the analytical methods for characterization. Furthermore, it explores the potential biological significance of benzenehexol by examining the known signaling pathways of its precursor, myo-inositol, and related phenolic compounds, offering a foundation for future research and drug development endeavors.
Introduction
Benzenehexol, also known as hexahydroxybenzene, is a polyhydroxylated aromatic compound with a unique, highly symmetrical structure. Its potential applications span from materials science, as a precursor for discotic liquid crystals, to pharmacology, owing to the biological activities associated with polyphenolic compounds.[1][2] The synthesis of benzenehexol from myo-inositol, a naturally abundant and biocompatible carbocyclic sugar alcohol, presents an attractive and potentially sustainable synthetic route.[3]
myo-Inositol is a key player in cellular signaling, primarily as the backbone of phosphatidylinositol phosphates (PIPs), which are integral to a multitude of cellular processes.[4] The conversion of this ubiquitous signaling molecule into a fully aromatic system like benzenehexol opens avenues for the exploration of novel bioactive compounds. This guide aims to provide a thorough technical overview of this synthetic transformation for researchers in academia and industry.
Chemical Synthesis of Benzenehexol from myo-Inositol
Proposed Synthetic Pathway
The overall reaction transforms the cyclohexane-1,2,3,4,5,6-hexol structure of myo-inositol into the fully aromatic benzene-1,2,3,4,5,6-hexol.
Figure 1: Proposed synthesis of Benzenehexol from myo-Inositol.
Experimental Protocols
The following proposed protocols are based on established oxidation methodologies for polyols and should be optimized for yield and purity.
Method 1: Nitric Acid Oxidation (Proposed)
This method utilizes nitric acid as a strong oxidizing agent. Caution should be exercised due to the vigorous nature of the reaction and the evolution of toxic nitrogen oxides.
Materials:
-
myo-Inositol (C₆H₁₂O₆)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Activated Charcoal
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 10 g of myo-inositol in 100 mL of deionized water in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 50 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. The color of the solution will likely darken.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Filter the resulting solution to remove any insoluble byproducts.
-
Decolorize the filtrate by adding 2 g of activated charcoal and heating the mixture to 60-70 °C for 30 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization of benzenehexol.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method 2: Catalytic Air Oxidation (Proposed)
This method employs a metal catalyst and air as the oxidant, offering a potentially greener alternative to nitric acid.
Materials:
-
myo-Inositol (C₆H₁₂O₆)
-
Platinum on carbon (Pt/C, 5%) or other suitable oxidation catalyst
-
Deionized Water
-
Pressurized reaction vessel (autoclave)
Procedure:
-
In a high-pressure reactor, prepare a solution of 10 g of myo-inositol in 200 mL of deionized water.
-
Add 1 g of 5% Pt/C catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with air or oxygen to 10-20 bar.
-
Heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution can be concentrated under reduced pressure and the crude benzenehexol purified by recrystallization as described in Method 1.
Purification and Characterization
The crude benzenehexol obtained from the synthesis can be purified by recrystallization from hot water or aqueous ethanol. The purity of the final product should be assessed using the following analytical techniques:
-
Melting Point: Pure benzenehexol has a high melting point, typically above 310 °C.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): A single peak corresponding to the six equivalent hydroxyl protons.
-
¹³C NMR (DMSO-d₆): A single peak corresponding to the six equivalent aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic broad O-H stretching vibrations for the hydroxyl groups and C=C stretching for the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any remaining starting material or byproducts.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₆H₆O₆, M.W. 174.11 g/mol ).
Quantitative Data
Due to the lack of a standardized protocol, reliable quantitative data such as reaction yields for the direct oxidation of myo-inositol to benzenehexol are not widely reported. Researchers should expect to perform optimization studies to maximize the yield. For comparison, the synthesis of benzenehexol from tetrahydroxyquinone reports yields in the range of 70-77%.[1]
Table 1: Physicochemical Properties of myo-Inositol and Benzenehexol
| Property | myo-Inositol | Benzenehexol |
| Molecular Formula | C₆H₁₂O₆ | C₆H₆O₆ |
| Molar Mass | 180.16 g/mol | 174.11 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline solid |
| Melting Point | 225-227 °C | > 310 °C |
| Solubility | Soluble in water | Soluble in hot water, sparingly soluble in cold water and ethanol |
Potential Signaling Pathways and Biological Relevance
While the direct involvement of benzenehexol in specific signaling pathways has not been extensively studied, its precursor, myo-inositol, is a cornerstone of cellular signaling. Furthermore, the polyphenolic nature of benzenehexol suggests potential biological activities.
The Inositol Phosphate Signaling Pathway
myo-Inositol is the precursor to the phosphatidylinositol (PI) signaling pathway, one of the most critical intracellular signaling systems.
Figure 2: Simplified overview of the Inositol Phosphate signaling pathway.
This pathway is initiated by the cleavage of PIP2 by phospholipase C (PLC) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium ions from the endoplasmic reticulum. These events regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism.
Potential Biological Activities of Benzenehexol
As a polyphenolic compound, benzenehexol may exhibit biological activities similar to other well-studied polyphenols. These activities often stem from their antioxidant and chelating properties.
-
Antioxidant Activity: The multiple hydroxyl groups on the benzene ring can act as hydrogen donors to scavenge free radicals, potentially mitigating oxidative stress.
-
Enzyme Inhibition: Polyphenols are known to interact with and modulate the activity of various enzymes, including kinases and phosphatases, which are key components of signaling pathways.[2]
-
Receptor Interaction: The planar structure and hydroxyl groups of benzenehexol could facilitate interactions with cellular receptors, although specific targets have yet to be identified.
It is important to note that while benzene itself is a known carcinogen, its fully hydroxylated derivative, benzenehexol, is a distinct chemical entity with different physicochemical and toxicological properties. However, comprehensive toxicological studies on benzenehexol are limited.
Experimental Workflow for Investigating Biological Activity
For researchers interested in the drug development potential of benzenehexol synthesized from inositol, a systematic workflow is essential to elucidate its biological effects.
Figure 3: A logical workflow for the biological evaluation of synthesized Benzenehexol.
Conclusion
The synthesis of benzenehexol from myo-inositol represents a compelling area of research, bridging the chemistry of natural products with the potential for novel therapeutic development. While a standardized, high-yield protocol for this direct conversion requires further optimization, the proposed methods in this guide provide a solid starting point for synthetic chemists. The biological activities of benzenehexol remain largely unexplored, presenting a significant opportunity for pharmacologists and drug discovery professionals. Future research should focus on developing efficient and scalable synthetic routes and conducting comprehensive biological and toxicological evaluations to unlock the full potential of this unique molecule.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Hexaphenol (Benzenehexol)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Hexaphenol" is a trivial name that can refer to different substances. This guide focuses on the most common and scientifically recognized compound associated with this name: Benzene-1,2,3,4,5,6-hexol , also known as hexahydroxybenzene.
Introduction
Benzenehexol (C₆H₆O₆) is a fascinating aromatic compound consisting of a benzene ring substituted with six hydroxyl groups.[1] This highly hydroxylated phenol possesses unique chemical and physical properties that make it a compound of interest in materials science and potentially in pharmacology. Its symmetrical, planar structure and the presence of numerous hydroxyl groups govern its reactivity, intermolecular interactions, and potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of benzenehexol, detailed experimental protocols, and an exploration of its role in various applications.
Physical and Chemical Properties
The physical properties of benzenehexol are characterized by strong intermolecular hydrogen bonding due to the six hydroxyl groups, which significantly influences its melting point and solubility.
There are notable discrepancies in the reported physical properties of benzenehexol across various sources. These differences may arise from the presence of hydrates, impurities, or different measurement conditions. The following table summarizes the available data, with notes to clarify these inconsistencies.
| Property | Value | Source(s) and Notes |
| Molecular Formula | C₆H₆O₆ | [1] |
| Molar Mass | 174.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid, needles | |
| Melting Point | > 310 °C | [1] This is the most frequently cited and plausible value for the pure, anhydrous compound, which is expected to have a very high melting point due to extensive hydrogen bonding. The compound may decompose at this temperature.[2] |
| 234 °C (lit.) | [3] This value is cited in some chemical databases but may correspond to a specific polymorph or hydrated form. | |
| 4-7 °C (lit.) | [4] This value is likely erroneous and may be a database entry error for a different compound. | |
| Boiling Point | 659.6 °C at 760 mmHg (Predicted) | [5] This is a predicted value. Due to its high melting point, benzenehexol is expected to decompose before boiling under atmospheric pressure. |
| 211 °C (lit.) | [3] This value is inconsistent with the high melting point and likely incorrect. | |
| Density | 2.176 g/cm³ | [5] This value is consistent with a densely packed crystalline solid. |
| 0.779 g/mL at 25 °C (lit.) | [4] This value is unusually low for a solid crystalline organic compound and may be incorrect or refer to a different state (e.g., bulk density). | |
| Solubility | Soluble in hot water. | [1] Poorly soluble in cold water, benzene, diethyl ether, and ethanol. |
| pKa (first dissociation) | 9.17 ± 0.33 (Predicted) | [5] |
| LogP | -0.07980 | [5] |
| Hydrogen Bond Donors | 6 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
Benzenehexol's chemical nature is dominated by its six phenolic hydroxyl groups, which are acidic and can be deprotonated to form the hexaanion C₆O₆⁶⁻.[5] This anion is a key component in the synthesis of various coordination polymers and metal-organic frameworks (MOFs).
-
Oxidation: Benzenehexol can be oxidized to yield several products, including tetrahydroxy-p-benzoquinone (THBQ), rhodizonic acid, and dodecahydroxycyclohexane.[1]
-
Reduction: Conversely, it can be synthesized by the reduction of sodium THBQ salt using reagents like stannous chloride in hydrochloric acid.[1]
-
Esterification and Etherification: The hydroxyl groups can undergo esterification and etherification reactions to produce various derivatives.[5]
-
Adduct Formation: It is known to form adducts with other molecules, such as a 1:2 adduct with 2,2'-bipyridine.[1]
-
Spectroscopic Data:
-
¹H-NMR: Due to the molecule's high symmetry, all six protons are chemically equivalent, leading to a single peak in the ¹H-NMR spectrum. The chemical shift is influenced by the solvent and concentration.
-
¹³C-NMR: Similarly, all six carbon atoms are equivalent, resulting in a single signal.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 174. Fragmentation would likely involve the loss of water and CO molecules, characteristic of phenols.
-
IR Spectroscopy: The spectrum is dominated by a broad O-H stretching band and C-O stretching and O-H bending vibrations.
-
UV-Vis Spectroscopy: Shows absorption bands characteristic of the substituted benzene ring.
-
Experimental Protocols
This protocol is adapted from Organic Syntheses.
Reaction: C₆H₄O₆ + SnCl₂ + HCl → C₆H₆O₆
Materials:
-
Tetrahydroxyquinone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), 2.4N and 12N (concentrated)
-
Decolorizing carbon
-
Ethanol
-
Nitrogen or Carbon Dioxide gas
Procedure:
-
In a 1.5-L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of boiling 2.4N hydrochloric acid.
-
To the boiling solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The deep red color of the solution will disappear, and grayish crystals of benzenehexol will precipitate.
-
Add 250 ml of 12N hydrochloric acid and heat the mixture to boiling with constant stirring.
-
Remove the beaker from the heat, add an additional 600 ml of 12N hydrochloric acid, and cool the solution in a refrigerator.
-
Collect the crude benzenehexol crystals on a sintered-glass Büchner funnel.
-
For purification, dissolve the crude product in 450 ml of hot 2.4N hydrochloric acid containing 3 g of stannous chloride and 1 g of decolorizing carbon.
-
Filter the hot solution and rinse the carbon with 75 ml of boiling water, combining the filtrate and washings.
-
Add 1 liter of 12N hydrochloric acid to the filtrate and cool in a refrigerator.
-
Collect the resulting white crystals of pure benzenehexol under an inert atmosphere (N₂ or CO₂) on a sintered-glass Büchner funnel.
-
Wash the crystals with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid.
-
Dry the product in a vacuum desiccator over sodium hydroxide pellets.
Given its polyphenolic nature, benzenehexol is expected to exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this.
Materials:
-
Benzenehexol
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of benzenehexol in a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Create a series of dilutions of the benzenehexol stock solution.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of benzenehexol, positive control, or blank solvent to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of benzenehexol.
Visualizations: Structures and Workflows
Caption: Chemical structure of Benzenehexol (C₆H₆O₆).
Caption: Workflow for the synthesis of pure Benzenehexol.
Direct studies on the effects of benzenehexol on specific signaling pathways are limited. However, as a potent polyphenol, it is hypothesized to modulate pathways related to oxidative stress and inflammation.
Caption: Hypothetical modulation of oxidative stress pathways by Benzenehexol.
Applications and Future Directions
Benzenehexol's unique structure makes it a valuable precursor in several advanced material applications.
-
Metal-Organic Frameworks (MOFs): The deprotonated form of benzenehexol (C₆O₆⁶⁻) serves as an organic linker to create 2D conductive MOFs with interesting electronic and catalytic properties.[5]
-
Discotic Liquid Crystals: It is a starting material for a class of discotic liquid crystals, which have applications in electronic displays and sensors.[1]
-
Energy Storage: The lithium salt of the benzenehexolate anion (Li₆C₆O₆) has been investigated for its potential use in high-capacity electric batteries.
For drug development professionals, the interest in benzenehexol lies in its potential as a potent antioxidant and chelating agent, due to its multiple hydroxyl groups. While direct evidence is currently scarce, its structure is analogous to other polyphenols that have been shown to modulate signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.[1][6] Further research is warranted to explore the specific biological activities of benzenehexol and its derivatives, including their pharmacokinetic and pharmacodynamic profiles. The development of synthetic routes to create derivatives with improved bioavailability could open up new avenues for therapeutic applications.
References
Hexaphenol's Solubility in Organic Solvents: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of hexaphenol (benzene-1,2,3,4,5,6-hexol), complete with experimental protocols and process visualizations.
This compound, also known as benzenehexol, is a six-fold phenol derivative of benzene with the chemical formula C₆H₆O₆.[1] Its unique structure, featuring six hydroxyl groups on a benzene ring, makes it a subject of interest in materials science, particularly as a precursor for discotic liquid crystals, and in organic synthesis.[1][2] While its biological activity is not extensively documented, its derivatives show promise in biomedical applications and molecular recognition.[2] Understanding the solubility of this compound is crucial for its application in these fields, particularly in drug development where solvent selection can significantly impact reaction kinetics, purification, and formulation.
This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents, detailed experimental protocols for its synthesis and solubility determination, and visual diagrams of these processes.
Quantitative Solubility Data
Quantitative public data on the solubility of this compound in a wide range of organic solvents is notably scarce. However, qualitative descriptions from available literature provide some insight into its solubility profile. This compound is reported to be soluble in hot water.[1][3][4] One source describes it as "difficulty soluble" in benzene, diethyl ether, and ethanol, as well as in water (presumably cold or at room temperature).[2]
| Solvent | Qualitative Solubility |
| Water (hot) | Soluble[1][3][4] |
| Water (cold/room temp.) | Difficulty soluble[2] |
| Benzene | Difficulty soluble[2] |
| Diethyl Ether | Difficulty soluble[2] |
| Ethanol | Difficulty soluble[2] |
This table summarizes the available qualitative data on this compound solubility. The term "difficulty soluble" suggests low solubility under standard conditions.
Experimental Protocols
Detailed experimental procedures are essential for the consistent and reproducible study of this compound. The following sections provide established protocols for its synthesis and a general method for determining its solubility.
Synthesis of this compound (Benzenehexol)
A common method for synthesizing this compound is through the reduction of tetrahydroxy-p-benzoquinone. The following protocol is adapted from established literature.[2]
Materials:
-
Tetrahydroxy-p-benzoquinone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), 2.5 N and concentrated
-
Decolorizing carbon
-
Nitrogen gas
-
Standard laboratory glassware (beaker, fritted-glass filter, etc.)
-
Heating and stirring apparatus
Procedure:
-
Reduction: To a boiling, mechanically stirred solution of 10 g of tetrahydroxy-p-benzoquinone in 200 ml of 2.5 N hydrochloric acid, add 100 g of stannous chloride dihydrate in one portion. The initial red color of the solution will disappear as needle-like crystals of hexahydroxybenzene form.[2]
-
Precipitation: Add 250 ml of concentrated hydrochloric acid to the suspension and heat to boiling with continued stirring.[2]
-
Cooling and Filtration: Remove the mixture from heat, add an additional 600 ml of concentrated hydrochloric acid, and cool in an ice bath. Filter the resulting crystals with suction on a fritted-glass filter under a nitrogen atmosphere to prevent oxidation.[2]
-
Purification: Dissolve the crude product in 450 ml of hot 2.5 N hydrochloric acid containing 3 g of stannous chloride dihydrate. Add decolorizing carbon and filter the hot suspension.[2]
-
Crystallization: Combine the filtrate with 1 liter of concentrated hydrochloric acid and cool in an ice bath to induce crystallization.[2]
-
Final Collection and Drying: Collect the crystals on a fritted-glass filter under a nitrogen atmosphere. Wash the crystals with a cold 1:1 mixture of ethanol and concentrated hydrochloric acid and then dry them.[5]
General Protocol for Solubility Determination
The following is a general, tiered approach for determining the solubility of a compound like this compound in various organic solvents. This method is based on visual assessment and can be quantified by gravimetric or spectroscopic analysis.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, THF, etc.)
-
Glass vials with screw caps
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
(Optional) Spectrophotometer or HPLC for quantitative analysis
Procedure:
-
Tier 1: High Concentration Screening:
-
Weigh approximately 10 mg of this compound into a glass vial.
-
Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at this concentration.
-
If the solid does not dissolve, proceed to Tier 2.
-
-
Tier 2: Lower Concentration and Heating:
-
If undissolved solid remains, add an additional 4.5 mL of the solvent to the same vial to achieve a concentration of 2 mg/mL.
-
Vortex the mixture again.
-
If the solid still does not dissolve, gently heat the vial in a water bath (e.g., to 50°C) and vortex intermittently. Observe if the solid dissolves with heating.
-
If the solid dissolves, note that it is soluble with heating. If it precipitates upon cooling, this indicates temperature-dependent solubility.
-
If the solid remains undissolved, proceed to Tier 3.
-
-
Tier 3: Further Dilution:
-
Repeat the dilution process to achieve lower concentrations (e.g., 0.2 mg/mL) and observe for dissolution, with and without heating.
-
-
Quantitative Analysis (Optional):
-
For a precise solubility measurement, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the solution to remove undissolved solid.
-
Carefully take a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid (gravimetric method).
-
Alternatively, analyze the concentration of the supernatant using a suitable analytical technique like UV-Vis spectroscopy or HPLC, with a pre-established calibration curve.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the synthesis of this compound and the general workflow for solubility determination.
Conclusion
While quantitative data on the solubility of this compound in organic solvents remains limited in publicly accessible literature, qualitative assessments indicate it is sparingly soluble in common non-polar and polar protic solvents at room temperature, with increased solubility in hot water. For researchers and professionals in drug development, the provided synthesis and solubility determination protocols offer a solid foundation for further investigation and application of this unique polyhydroxylated aromatic compound. The visualized workflows aim to provide clear, step-by-step guidance for these essential laboratory processes. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of pharmaceutically relevant solvents.
References
An In-Depth Technical Guide to Hexaphenol (CAS No. 1506-76-9): Properties and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and available safety data for Hexaphenol, identified by the CAS number 1506-76-9. The information is curated to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
This compound, also known by its synonym Cyclotricatechylene, is a complex phenolic compound. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1506-76-9 | [1][2][3] |
| IUPAC Name | tetracyclo[15.4.0.0³,⁸.0¹⁰,¹⁵]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | [3] |
| Synonyms | Cyclotricatechylene, (5H)-10,15-Dihydro-2,3,7,8,12,13-Hexahydroxy-Tribenzo[A,D,G]Cyclononene | [1] |
| Molecular Formula | C₂₁H₁₈O₆ | [2] |
| Molecular Weight | 366.36 g/mol | [2] |
| Appearance | Brown to dark brown solid | [2] |
| Melting Point | 287-289 °C | [2] |
| Boiling Point | 457.14°C (rough estimate) | [2] |
| Density | 1.2378 (rough estimate) | [2] |
| pKa | 9.11±0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [2] |
Safety and Hazard Information
GHS Hazard Classification
Table 2 summarizes the known GHS hazard statements and precautionary statements for this compound.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Data compiled from publicly available safety data sheets. The absence of other hazard classifications does not imply that the substance is not hazardous in other ways.
Experimental Protocols for Safety Assessment
While specific experimental data on the toxicology of this compound is limited, standardized protocols are utilized to assess the safety of chemical compounds. The following sections detail the methodologies for key experiments relevant to the known hazards of this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro test is a validated method to assess the skin irritation potential of chemicals and is a replacement for in vivo animal testing.[4][5][6]
Principle: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[4][6] The test chemical is applied topically to the RhE tissue. Cell viability is then determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically after extraction.[6] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[5][6]
Methodology:
-
Tissue Culture: Commercially available RhE tissues are cultured to the appropriate stage of differentiation.
-
Chemical Application: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the RhE tissue. For solid chemicals like this compound, they are typically applied as a fine powder or a solution in a suitable solvent.
-
Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 60 minutes.
-
Washing: After exposure, the test chemical is thoroughly washed from the tissue surface.
-
Incubation: The tissues are incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.
-
MTT Assay: The tissues are then incubated with MTT solution for 3 hours. During this time, viable cells convert the MTT into a blue formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.
-
Data Analysis: The cell viability is calculated as a percentage of the viability of negative control tissues. A chemical is classified as a skin irritant if the mean relative viability of three individual tissues is reduced to 50% or less of the mean viability of the negative controls.[6]
Below is a diagram illustrating the experimental workflow for the OECD Guideline 439.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This in vivo test provides information on the health hazards likely to arise from a single dermal application of a test substance.[7][8][9][10] It is important to note that in modern toxicology, a weight-of-evidence approach is used, and in vitro tests like OECD 439 are performed before considering in vivo testing to reduce animal use.[11]
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit. The degree of irritation or corrosion is observed and scored at specified intervals.
Methodology:
-
Animal Preparation: A day before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.
-
Removal and Observation: After 4 hours, the patch is removed, and any residual test substance is washed off. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.
-
Classification: The mean scores for each effect at 24, 48, and 72 hours are calculated for all animals. The substance is considered an irritant if it produces a mean score of 2.3 or greater for either erythema or edema.
Conclusion
This compound (CAS No. 1506-76-9) is a well-defined chemical entity with known physical properties. The available safety data indicates that it is a skin, eye, and respiratory irritant. For a comprehensive risk assessment, further toxicological studies are required to determine its acute toxicity, and potential for carcinogenicity, mutagenicity, and reproductive toxicity. In the absence of such data, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure, in line with the precautionary principles of chemical safety. Standardized testing protocols, such as those provided by the OECD, are the recommended methods for generating the necessary safety data to fully characterize the toxicological profile of this compound.
References
- 1. CAS 1506-76-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1506-76-9 [chemicalbook.com]
- 3. This compound | 1506-76-9 [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. iivs.org [iivs.org]
- 6. senzagen.com [senzagen.com]
- 7. testinglab.com [testinglab.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Benzenehexol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzenehexol, also known as hexahydroxybenzene, is a fascinating aromatic compound with a rich history intertwined with the development of organic chemistry. First definitively characterized in the late 19th century, its unique, fully hydroxylated structure has made it a subject of academic interest and a precursor in various fields, including the synthesis of liquid crystals and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to benzenehexol, alongside a summary of its physicochemical properties. Detailed methodologies for its preparation from historical "potassium carbonyl," the more contemporary reduction of tetrahydroxy-p-benzoquinone, and its synthesis from inositol precursors are presented. Quantitative data is tabulated for ease of reference, and key synthetic pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
Benzenehexol (C₆H₆O₆) is a six-fold phenol of benzene, representing the most hydroxylated member of the polyhydroxybenzene family. Its planar structure, rich in electron-donating hydroxyl groups, imparts unique chemical properties and reactivity. While not a compound with widespread mainstream application, its historical significance and role as a building block in materials science and coordination chemistry continue to make it a molecule of interest for researchers. This guide will delve into the key milestones of its discovery and the evolution of its synthesis.
The Historical Discovery and First Synthesis
The conclusive identification and synthesis of benzenehexol are credited to Rudolf Nietzki and Theodor Benckiser in 1885.[1][2] Their work clarified the structure of a substance known as "potassium carbonyl," which was the product of the reaction between carbon monoxide and potassium. They discovered that the hydrolysis of this potassium salt yielded benzenehexol.[1][2]
Experimental Protocol: Hydrolysis of "Potassium Carbonyl" (Nietzki and Benckiser, 1885)
-
Preparation of the Potassium Salt: The so-called "potassium carbonyl" was prepared by the reaction of carbon monoxide with metallic potassium at elevated temperatures.
-
Hydrolysis: The resulting potassium salt was dissolved in water.
-
Acidification: A dilute acid, likely a mineral acid such as hydrochloric acid (HCl), was carefully added to the aqueous solution of the potassium salt.
-
Isolation: The acidification would have led to the protonation of the hexaanion, causing the sparingly soluble benzenehexol to precipitate out of the solution.
-
Purification: The crude benzenehexol precipitate would then be collected by filtration, washed with cold water to remove inorganic salts, and likely recrystallized from hot water to obtain a purer product.
Modern Synthetic Routes
While the historical synthesis from "potassium carbonyl" is of significant academic interest, more practical and higher-yielding methods have since been developed.
Synthesis from Tetrahydroxy-p-benzoquinone (THBQ)
A common and efficient laboratory-scale synthesis of benzenehexol involves the reduction of tetrahydroxy-p-benzoquinone (THBQ). A detailed and reliable protocol for this synthesis is available through Organic Syntheses.
The following protocol is adapted from Fatiadi and Sager, as published in Organic Syntheses.
-
Reaction Setup: In a 1.5-liter beaker, a solution of 10 g (0.058 mole) of tetrahydroxy-p-benzoquinone in 200 ml of 2.4N hydrochloric acid is brought to a boil.
-
Reduction: To the boiling, deep-red solution, 100 g (0.44 mole) of stannous chloride dihydrate is added. The deep color of the solution will disappear, and grayish crystals of benzenehexol will precipitate.
-
Purification (Step 1): 250 ml of 12N hydrochloric acid is added, and the mixture is heated to boiling with constant stirring. The beaker is then removed from the heat, and an additional 600 ml of 12N hydrochloric acid is added. The solution is then cooled in a refrigerator.
-
Purification (Step 2): The crude benzenehexol is dissolved in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. The solution is filtered while hot, and the carbon is rinsed with 75 ml of boiling water, which is combined with the filtrate.
-
Crystallization: One liter of 12N hydrochloric acid is added to the filtrate, and the mixture is cooled in a refrigerator. Snow-white crystals of benzenehexol will separate.
-
Isolation and Drying: The crystals are collected on a Büchner funnel with a sintered-glass disk, preferably under a blanket of carbon dioxide or nitrogen to prevent air oxidation. The product is washed with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid and then dried in a vacuum desiccator over sodium hydroxide pellets.
Synthesis from Inositol
Benzenehexol can also be prepared from inositol (cyclohexane-1,2,3,4,5,6-hexol), a readily available natural product. This route involves the aromatization of the cyclohexane ring through oxidation. While various methods exist for the synthesis of polyoxygenated benzene derivatives from myo-inositol, a direct and high-yield conversion to benzenehexol is less commonly documented as a standard laboratory preparation. The general strategy involves the oxidation of the inositol ring.
A plausible, generalized protocol for the synthesis of benzenehexol from inositol would involve the following steps:
-
Oxidation: myo-Inositol is treated with a suitable oxidizing agent. Historically, nitric acid has been used for such oxidations. The reaction conditions (temperature, concentration of the oxidizing agent) would need to be carefully controlled to favor aromatization over ring-opening or other side reactions.
-
Work-up: After the reaction is complete, the excess oxidizing agent and byproducts would be neutralized and removed.
-
Isolation and Purification: The resulting benzenehexol would be isolated from the reaction mixture, likely through crystallization, and purified by recrystallization from a suitable solvent like hot water.
Physicochemical Properties
Benzenehexol is a crystalline solid with several notable physical and chemical properties. A summary of this data is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₆O₆ | |
| Molar Mass | 174.11 g/mol | |
| Appearance | White to grayish crystalline solid | |
| Melting Point | > 310 °C | [1] |
| Solubility | Soluble in hot water | [1] |
| UV-Vis Absorption (λmax) | ~268 nm | |
| FTIR Main Peaks (cm⁻¹) | ~3200-3500 (O-H stretch), ~1600 (C=C stretch), ~1450 (C-H bend), ~1200 (C-O stretch) |
Conclusion
The journey of benzenehexol from its discovery as a derivative of an enigmatic "potassium carbonyl" to its current status as a useful precursor in materials science highlights the progress of organic synthesis. The methodologies for its preparation have evolved from challenging historical procedures to well-documented and efficient laboratory protocols. This guide has provided a detailed overview of the key historical and modern aspects of benzenehexol's synthesis, along with its fundamental properties, to serve as a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of benzenehexol and its derivatives may yet unveil new applications for this historically significant molecule.
References
An In-depth Technical Guide to Hexaphenol Derivatives and Their Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of hexaphenol derivatives, focusing on their nomenclature, synthesis, and biological significance. It is designed to serve as a foundational resource for professionals in the fields of chemistry and drug development.
Introduction to Hexaphenols
The term "this compound" can refer to different structures, but most commonly describes derivatives of benzene in which all six hydrogen atoms are replaced by hydroxyl (-OH) groups. The parent compound for this class is hexahydroxybenzene (C₆H₆O₆), also known as benzenehexol.[1] This molecule serves as a core scaffold from which a multitude of derivatives can be synthesized.
Another class of compounds referred to as "hexaphenols" includes larger, more complex molecules containing six distinct phenol moieties within their structure, such as certain macrocycles or polyphenolic compounds.[1] An example is tetracyclo[15.4.0.0³,⁸.0¹⁰,¹⁵]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol.[2] For clarity, this guide will primarily focus on derivatives of the hexahydroxybenzene core.
This compound derivatives are of significant interest due to their unique chemical properties, including their potential as precursors for discotic liquid crystals, intermediates in organic synthesis, and their investigated roles in biomedical research and materials science.[1][3]
Nomenclature of this compound Derivatives
The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4][5] The nomenclature is based on substitutive principles, where the parent hydride is benzene, and the principal characteristic group is the phenol (hydroxyl group).
Key IUPAC Nomenclature Principles:
-
Parent Hydride: The core structure is named "benzene."
-
Principal Characteristic Group: When six hydroxyl groups are the highest-priority functional groups present, the suffix "-hexol" is appended to the parent name, leading to benzenehexol .
-
Locants: The positions of the hydroxyl groups are indicated by numbers 1, 2, 3, 4, 5, and 6. Thus, the preferred IUPAC name (PIN) for the parent compound is benzene-1,2,3,4,5,6-hexol .
-
Substituents: When other functional groups are attached to the benzene ring, they are named as prefixes in alphabetical order. The numbering of the ring is chosen to give the lowest possible locants to the principal functional groups, followed by other substituents.
-
Derivatives (e.g., Ethers, Esters): If the hydroxyl groups are modified (e.g., through etherification or esterification), the naming changes. For example, a complete methylation would result in 1,2,3,4,5,6-hexamethoxybenzene .
Nomenclature Logic Diagram
The following diagram illustrates the decision-making process for naming a this compound derivative based on IUPAC guidelines.
Synthesis and Experimental Protocols
The synthesis of hexahydroxybenzene and its derivatives often involves the reduction of quinone-like precursors or the hydrolysis of specific organometallic compounds.[3]
Key Synthesis Methods
-
Reduction of Tetrahydroxy-p-benzoquinone (THBQ): A common and convenient method involves the reduction of THBQ using a reducing agent like stannous chloride (SnCl₂) in an acidic medium (hydrochloric acid).[3][6] The reaction must be performed under conditions that strictly exclude oxygen to prevent re-oxidation of the product.[3]
-
From Inositol: Hexahydroxybenzene can be prepared from myo-inositol via oxidation, followed by reduction of the resulting THBQ/rhodizonic acid mixture.[7]
-
From Carbon Monoxide: A historical method involves the reaction of carbon monoxide with metallic potassium to form the hexapotassium salt of the benzenehexol anion (K₆C₆O₆), which is then hydrolyzed to yield the final product.[1][8]
Generalized Experimental Protocol: Synthesis of Hexahydroxybenzene via THBQ Reduction
This protocol is a generalized representation based on established procedures.[3][6]
Materials:
-
Tetrahydroxy-p-benzoquinone (THBQ)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), concentrated (12N) and dilute (e.g., 2.4N)
-
Decolorizing carbon
-
Ethanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: A solution of THBQ (e.g., 10g) in boiling 2.4N HCl (e.g., 200 mL) is prepared in a beaker.
-
Reduction: To the boiling, deep-red solution, stannous chloride dihydrate (e.g., 100g) is added rapidly with stirring. The color should fade as grayish crystals of hexahydroxybenzene precipitate.[6]
-
Precipitation: An additional volume of concentrated 12N HCl (e.g., 250 mL) is added, and the mixture is heated back to boiling.[6]
-
Purification (Recrystallization):
-
The crude product is dissolved in hot 2.4N HCl containing a small amount of stannous chloride and decolorizing carbon.
-
The solution is filtered while hot to remove the carbon.
-
Concentrated 12N HCl is added to the filtrate, and the mixture is cooled to induce crystallization of pure, snow-white hexahydroxybenzene.[6]
-
-
Collection and Drying: The crystals are collected on a Büchner funnel under an inert atmosphere (e.g., N₂ or CO₂).[6] The product is washed with a cold mixture of ethanol and 12N HCl and then dried in a vacuum desiccator over sodium hydroxide pellets.[6]
Synthesis and Characterization Workflow
The following diagram outlines a typical workflow for the synthesis and subsequent characterization of a this compound derivative.
Biological Activities and Applications
While research into the specific biological activities of hexahydroxybenzene is somewhat limited, polyphenolic compounds in general are known for a wide range of effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][9][10] Derivatives of this compound are being explored for their potential in drug discovery and materials science.[1]
Potential Biological Activities
-
Antioxidant Properties: Like other polyphenols, hexahydroxybenzene and its derivatives are suggested to possess antioxidant capabilities, potentially scavenging free radicals and chelating metal ions.[3][9] This activity is attributed to the numerous hydroxyl groups which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
-
Enzyme Modulation: Some studies indicate that hexahydroxybenzene can modulate the activity of certain enzymes involved in metabolic pathways.[3]
-
Drug Discovery Precursor: The highly functionalized core of hexaphenols makes them attractive starting points for the synthesis of more complex molecules with potential therapeutic applications.[11][12] Their structure allows for the creation of diverse compound libraries for screening.
Quantitative Data on Polyphenol Activity
Quantitative structure-activity relationship (QSAR) studies on various polyphenols show a clear link between their chemical properties and biological effects.[13][14] Key factors determining cytotoxicity and antioxidant potential include their ease of oxidation and their lipophilicity (log P).[13] The table below summarizes representative antioxidant activity data for common phenolic acids, which serves as a reference for the potential activity of more complex polyphenols.
| Compound | Antioxidant Assay | IC₅₀ (µg/mL) | Reference |
| Gallic Acid | DPPH Radical Scavenging | ~5-10 | [15] |
| Caffeic Acid | DPPH Radical Scavenging | ~10-20 | [16] |
| Ferulic Acid | Ferric Reducing Power (FRAP) | Variable | [17] |
| Quercetin | DPPH Radical Scavenging | ~2-5 | [15] |
Note: IC₅₀ values are highly dependent on specific assay conditions and may vary between studies. This table is for comparative purposes only.
Signaling Pathways
Benzene and its metabolites are known to induce oxidative stress, which can modulate critical cell signaling pathways involved in cell proliferation and apoptosis.[18][19][20] While direct evidence for hexahydroxybenzene is scarce, it is plausible that as a benzene derivative, it could interact with similar redox-sensitive pathways. Phytochemicals, particularly polyphenols, are known to modulate these pathways, often by activating the Nrf2/ARE antioxidant response.[21]
Key pathways potentially influenced by this compound derivatives include:
-
NF-κB Pathway: A central regulator of inflammation and cell survival.[20]
-
MAPK Pathways (p38, JNK, ERK): These pathways are involved in cellular responses to stress, including oxidative stress, and regulate apoptosis and inflammation.[19][22]
-
Nrf2/ARE Pathway: The primary pathway responsible for upregulating cellular antioxidant defenses.[21]
The diagram below illustrates a simplified, hypothetical mechanism by which a this compound derivative might exert antioxidant and anti-inflammatory effects by modulating these key pathways.
References
- 1. Buy this compound | 1506-76-9 [smolecule.com]
- 2. This compound | C21H18O6 | CID 2724971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. iupac.org [iupac.org]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US2736752A - Process for the preparation of hexahydroxybenzene - Google Patents [patents.google.com]
- 9. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
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- 16. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) | MDPI [mdpi.com]
- 18. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Theoretical Framework for the Molecular Geometry of Hexaphenol: A Technical Guide
Introduction
Hexaphenol, a polyphenolic compound, presents a fascinating subject for theoretical molecular geometry studies due to its complex three-dimensional structure, potential for various conformations, and the electronic effects of its multiple hydroxyl groups. Understanding its stable conformations, bond parameters, and electronic properties is crucial for applications in materials science, and drug development. Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level.
This technical guide outlines the theoretical basis and practical workflow for investigating the molecular geometry of this compound using ab initio and Density Functional Theory (DFT) methods.
Theoretical Background
The molecular geometry of this compound is determined by the intricate balance of forces between its constituent atoms, including covalent bonding, steric hindrance, and non-covalent interactions such as hydrogen bonding and van der Waals forces. Theoretical chemistry offers a range of methods to model these interactions and predict the most stable molecular structures.
Conformational Analysis
The rotatable single bonds in the this compound backbone allow for a multitude of possible three-dimensional arrangements, or conformations. A thorough theoretical study begins with a conformational analysis to identify the low-energy conformers on the potential energy surface. This is critical as the overall properties of a molecular population are a weighted average of the properties of its constituent conformers.
Quantum Chemical Methods
The core of a theoretical study on molecular geometry lies in the application of quantum chemical methods to solve the Schrödinger equation for the molecule.
-
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, albeit at a higher computational cost.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules.[1] It calculates the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is crucial for obtaining accurate results.[2]
Computational Methodology
A typical computational workflow for determining the molecular geometry of this compound would involve the following steps.
Initial Structure Generation
An initial 3D structure of this compound can be generated using molecular building software or retrieved from chemical databases like PubChem.[3]
Conformational Search
A systematic or stochastic conformational search is performed to explore the potential energy surface and identify stable conformers. This can be achieved using molecular mechanics force fields followed by quantum mechanical optimization of the lowest energy structures.
Geometry Optimization
Each identified conformer is then subjected to geometry optimization using a chosen quantum chemical method and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.
Frequency Calculations
To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE).
High-Level Single-Point Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a more robust theoretical method or a larger basis set (e.g., MP2/cc-pVTZ or a double-hybrid DFT functional).
Illustrative Data Presentation
The results of a comprehensive theoretical study on this compound's molecular geometry would be presented in a structured format for clarity and comparison. The following tables provide a template for such a presentation, populated with hypothetical but realistic data.
Table 1: Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | |
| C-C (bridge) | 1.52 - 1.54 | |
| C-O | 1.36 - 1.38 | |
| O-H | 0.96 - 0.98 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | 119.0 - 121.0 | |
| C-C-C (bridgehead) | 110.0 - 112.0 | |
| C-C-O | 118.0 - 120.0 | |
| C-O-H | 108.0 - 110.0 | |
| Dihedral Angles (°) | ||
| C-C-C-C (phenyl ring) | ~0 | |
| C-C-C-C (inter-ring) | 45.0 - 60.0 |
Table 2: Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 0.00 | 75.2 |
| 2 | 1.25 | 15.8 |
| 3 | 2.50 | 5.5 |
| 4 | 3.10 | 3.5 |
Visualizations
Workflow for Computational Geometry Optimization
Caption: A typical workflow for determining the optimized molecular geometry.
Hierarchy of Computational Methods
Caption: Relationship between accuracy and cost for various computational methods.
Conclusion
While specific experimental or theoretical data on the molecular geometry of this compound is currently sparse, the established methodologies of computational chemistry provide a clear and robust path for its determination. A thorough theoretical investigation, following the protocols outlined in this guide, would yield valuable insights into the structural and electronic properties of this complex molecule. Such a study would involve a comprehensive conformational analysis followed by high-level quantum chemical calculations to determine the precise bond lengths, bond angles, and dihedral angles of the stable conformers. The resulting data would be invaluable for researchers in medicinal chemistry, materials science, and related fields.
References
Spectroscopic Profile of Hexaphenol (Benzenehexol): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenol, more systematically known as benzene-1,2,3,4,5,6-hexol or benzenehexol, is a fully hydroxylated aromatic compound with the chemical formula C₆H₆O₆.[1] As a six-fold phenol of benzene, it represents a fundamental structure within the polyphenol family.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, potential as building blocks for novel materials like discotic liquid crystals, and their ability to form metal-organic frameworks.[2][3] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) for this compound, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways and analytical workflows.
It is important to note that while the term "this compound" is used for benzenehexol, it has also been used to describe other more complex molecules. This guide focuses exclusively on benzene-1,2,3,4,5,6-hexol. Experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature; therefore, the data presented herein is a combination of information from spectral databases and theoretically expected values based on the molecule's structure.
Data Presentation
The highly symmetrical structure of this compound, with six identical hydroxyl groups attached to a benzene ring, results in a simplified spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the chemical equivalence of all six protons and all six carbon atoms in the benzenehexol molecule, simple ¹H and ¹³C NMR spectra are expected.
Table 1: Predicted NMR Spectroscopic Data for this compound (Benzenehexol)
| Nucleus | Predicted Chemical Shift (δ) in D₂O | Multiplicity | Notes |
| ¹H | ~4.8 ppm | Singlet | A single peak is expected for the six equivalent hydroxyl protons. The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. |
| ¹³C | ~130-150 ppm | Singlet | A single peak is expected for the six equivalent carbon atoms of the benzene ring. The chemical shift is influenced by the strong deshielding effect of the attached hydroxyl groups. |
Note: Experimental data for the precise chemical shifts of benzenehexol is sparse in publicly available literature. The values presented are estimates based on the analysis of similar polyhydroxylated aromatic compounds.
Infrared (IR) Spectroscopy Data
The IR spectrum of solid this compound is expected to be dominated by the characteristic vibrations of its hydroxyl and aromatic functionalities.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound (Benzenehexol)
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Phenolic Hydroxyl (O-H) |
| ~3050 | C-H stretch (aromatic) | Weak | Aromatic Ring (C-H) |
| 1620 - 1580 | C=C stretch (in-ring) | Medium | Aromatic Ring (C=C) |
| 1520 - 1450 | C=C stretch (in-ring) | Medium | Aromatic Ring (C=C) |
| 1300 - 1200 | O-H bend | Medium | Phenolic Hydroxyl (O-H) |
| 1260 - 1000 | C-O stretch | Strong | Phenolic C-O |
| 900 - 675 | C-H out-of-plane bend | Strong | Aromatic Ring (C-H) |
Source: General IR absorption ranges for phenols and aromatic compounds.[4][5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorptions characteristic of a substituted benzene ring.
Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound (Benzenehexol) in Ethanol
| Wavelength (λ_max) | Electronic Transition | Notes |
| ~210 nm | π → π* (Primary band) | This band is expected to be shifted to a longer wavelength (bathochromic shift) compared to benzene (~204 nm) due to the presence of the hydroxyl substituents. |
| ~270-290 nm | π → π* (Secondary band) | This band, which appears around 256 nm in benzene, is also expected to exhibit a significant bathochromic shift and an increase in intensity (hyperchromic effect) due to the electron-donating hydroxyl groups. The exact position can be influenced by the solvent and pH.[7] |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a solid polyphenol like this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound. Due to its crystalline nature, solid-state NMR (ssNMR) or dissolution in a suitable deuterated solvent is required.
Methodology (Solution-State):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound powder.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. Complete dissolution is crucial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if quantitative analysis is required.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the reference signal (TMS at 0.00 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Methodology (Solid-State - Magic Angle Spinning):
-
Sample Preparation:
-
Finely powder the crystalline this compound sample.
-
Pack the powdered sample tightly into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).
-
-
Instrument Parameters:
-
Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).
-
Spinning Speed: 5-15 kHz (to average out anisotropic interactions).
-
Contact Time (for CP): Optimized for the specific sample (typically 1-5 ms).
-
Relaxation Delay: Appropriate for the spin-lattice relaxation time of the sample.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of solid this compound to identify its functional groups.
Methodology (Potassium Bromide - KBr Pellet):
-
Sample Preparation:
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λ_max).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy. A typical concentration for analysis is in the range of 1-10 µg/mL.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the this compound solution.
-
Scan the absorbance of the sample from approximately 200 nm to 400 nm.
-
-
Data Processing:
-
The spectrophotometer software will plot absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Mandatory Visualization
Signaling Pathway
Polyphenols, including this compound, are known for their antioxidant properties. They can influence cellular signaling pathways involved in inflammation and oxidative stress. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and is modulated by cellular redox status.[10] The following diagram illustrates a simplified canonical NF-κB signaling pathway, which can be influenced by the antioxidant activity of compounds like this compound.
Caption: Simplified canonical NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. Benzenehexol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 5. instanano.com [instanano.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Polyphenolic Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Hexaphenol" does not correspond to a commonly recognized chemical compound in scientific literature. This guide will therefore focus on the broader, extensively researched class of polyphenols , which are characterized by the presence of multiple phenol structural units. This diverse group of natural compounds is renowned for a wide array of biological activities, making them a focal point in pharmacology and drug discovery.
Introduction to Polyphenols
Polyphenols are secondary metabolites found abundantly in plants, contributing to their color, taste, and defense mechanisms. Structurally, they are characterized by having more than one phenol unit per molecule and are broadly categorized into flavonoids, phenolic acids, stilbenes, and lignans. Their potent biological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, are primarily attributed to their ability to modulate key cellular signaling pathways and interact with various biological targets. This guide provides a technical overview of these activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Antioxidant Activity
The most widely recognized property of polyphenols is their antioxidant activity. They can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous degenerative diseases. This activity is primarily achieved through scavenging free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical.
Quantitative Antioxidant Data
The antioxidant capacity of polyphenols is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, which represent the concentration required to scavenge 50% of the radicals.
| Compound Class | Specific Compound | Assay | IC50 Value (µg/mL) | Source Organism / Context |
| Flavonols | Quercetin | DPPH | ~5 | Widely found in fruits and vegetables |
| Flavanols | Catechin | DPPH | ~8 | Abundant in tea, cocoa, and fruits |
| Phenolic Acids | Gallic Acid | DPPH | ~2.5 | Found in gallnuts, tea, and grapes |
| Stilbenes | Resveratrol | DPPH | ~25 | Found in grapes, berries, and peanuts |
| Mixed Extract | Vitis vinifera Stem | DPPH | 7.8 ± 2.8 | Grape Stems |
| Mixed Extract | Vitis vinifera Stem | ABTS | 5.4 ± 2.6 | Grape Stems |
Note: IC50 values are approximate and can vary significantly based on specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of a compound by measuring its ability to scavenge the DPPH radical.
1. Preparation of Reagents:
- DPPH Solution: Prepare a stock solution (e.g., 0.1 mM) of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive.
- Test Samples: Dissolve the polyphenol extracts or pure compounds in the same solvent to create a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).
- Control/Standard: Use a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.
2. Assay Procedure:
- Add a fixed volume of the test sample solution (e.g., 100 µL) to a microplate well or a cuvette.
- Add a fixed volume of the DPPH working solution (e.g., 1.9 mL for a final volume of 2 mL) to each well/cuvette.
- For the blank control, mix the solvent with the DPPH solution without any test sample.
- Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).
3. Measurement and Calculation:
- Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
- The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
- Plot the % inhibition against the sample concentration to determine the IC50 value.
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH antioxidant activity assay.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Polyphenols exert anti-inflammatory effects primarily by modulating cell signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a principal target. By inhibiting NF-κB activation, polyphenols can suppress the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential can be quantified by measuring the inhibition of inflammatory mediators.
| Compound | Target/Assay | Cell Line | Concentration | % Inhibition |
| Curcumin | NF-κB activation | Various | Varies | Potent inhibitor |
| Resveratrol | iNOS expression | Macrophages | 25 µM | Significant reduction |
| Apigenin | COX-2 expression | Macrophages | Varies | Potent inhibitor |
| EGCG | TNF-α production | Macrophages | 5-10 µM | Significant reduction |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the effect of a compound on the production of nitric
Methodological & Application
Hexaphenol Synthesis: Application Notes and Laboratory Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of hexaphenol (also known as benzenehexol). This highly hydroxylated aromatic compound serves as a versatile precursor in the development of novel materials, pharmaceuticals, and dendrimers. The following sections detail the most established synthetic methodologies, offering a comparative analysis of their efficacy and procedural requirements.
Introduction to this compound Synthesis
This compound, with its unique planar structure and six reactive hydroxyl groups, is a molecule of significant interest in organic synthesis and materials science. Its preparation in a laboratory setting can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This document focuses on two primary methods: the reduction of tetrahydroxy-p-benzoquinone (THBQ) and the oxidation of myo-inositol. While the former is a well-documented and reliable method, the latter, often cited as a common route, presents challenges in finding a direct, high-yield laboratory-scale protocol.
Comparative Data of Synthesis Methods
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the quantitative data for the primary laboratory-scale methods for this compound synthesis.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity Notes |
| Reduction of THBQ | Tetrahydroxy-p-benzoquinone (THBQ) | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | ~ 2-3 hours | 71-78% | High purity achievable through recrystallization. |
| Oxidation of myo-Inositol | myo-Inositol | Nitric acid, Acetic anhydride, Sulfuric acid | Varies | Moderate | Prone to side reactions and complex purification. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Synthesis of this compound via Reduction of Tetrahydroxy-p-benzoquinone
This procedure is adapted from a well-established method published in Organic Syntheses, known for its reliability and good yields.[1]
Materials:
-
Tetrahydroxy-p-benzoquinone (THBQ)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl, 12 M)
-
2.4 M Hydrochloric acid
-
Decolorizing carbon
-
Ethanol
-
Nitrogen or Argon gas
-
Standard laboratory glassware (beaker, Büchner funnel with sintered-glass disk, etc.)
-
Heating plate
-
Refrigerator
Procedure:
-
Reduction of THBQ: In a 1.5 L beaker, prepare a solution of 10 g (0.058 mole) of tetrahydroxyquinone in 200 mL of 2.4 M hydrochloric acid. Bring the solution to a boil. To the boiling solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The initial deep-red color of the solution will disappear, and grayish crystals of this compound will precipitate.
-
Initial Purification: Add 250 mL of 12 M hydrochloric acid to the mixture and heat to boiling with constant stirring. Remove the beaker from the hot plate and add an additional 600 mL of 12 M hydrochloric acid. Allow the solution to cool in a refrigerator.
-
Recrystallization: The crude this compound is dissolved in 450 mL of hot 2.4 M hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. The solution is filtered while hot, and the carbon is rinsed with 75 mL of boiling water, which is then combined with the filtrate.
-
Precipitation of Pure this compound: To the hot filtrate, add 1 L of 12 M hydrochloric acid and cool the mixture in a refrigerator. Snow-white crystals of this compound will separate.
-
Isolation and Drying: Collect the crystals under a nitrogen or argon atmosphere on a Büchner funnel fitted with a sintered-glass disk.[1] Wash the this compound with 100 mL of a cold 1:1 mixture of ethanol and 12 M hydrochloric acid. Dry the product in a vacuum desiccator over sodium hydroxide pellets. The expected yield is 7.1–7.8 g.[1]
Purity Assessment: The purity of the final product can be assessed by its color; a light-colored product indicates the absence of significant oxidized impurities. Further characterization can be achieved by preparing the hexaacetate derivative, which should have a melting point of 202–203°C.[1]
Method 2: Synthesis of this compound from myo-Inositol (Oxidative Aromatization)
General Concept:
The conversion of myo-inositol to a benzene derivative involves the selective oxidation of hydroxyl groups to ketones (inososes) and subsequent elimination of water molecules to form the aromatic ring. This process often requires protecting group chemistry to achieve selectivity and can be challenging to control.
Note: Due to the lack of a reproducible and well-documented direct protocol, researchers interested in this route should be prepared for significant optimization and characterization of intermediates and byproducts. The synthesis of polyoxygenated benzene derivatives from myo-inositol often proceeds through protected intermediates.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the described this compound synthesis methods.
Caption: Workflow for the synthesis of this compound via the reduction of THBQ.
Caption: Conceptual pathway for this compound synthesis from myo-inositol.
Conclusion
For laboratory-scale synthesis of this compound, the reduction of tetrahydroxy-p-benzoquinone with stannous chloride offers a reliable, high-yield, and well-documented protocol. While the oxidation of myo-inositol is a theoretically viable and "greener" alternative, the lack of a straightforward and efficient experimental procedure in the current literature makes it a more challenging approach for routine laboratory preparation. Researchers should carefully consider the trade-offs between these methods based on their specific needs and available resources. Further research into optimizing the direct oxidation of inositol could provide a more sustainable route to this valuable chemical building block.
References
The Propeller-Shaped Molecules Steering Organic Electronics: Applications of Hexaphenol Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the rapidly advancing field of organic electronics, the molecular architecture of active materials plays a pivotal role in determining device performance and stability. "Hexaphenol," in the context of organic electronics, typically refers to hexa-substituted benzene compounds, most notably hexaphenylbenzene (HPB) and its derivatives. These molecules are characterized by a central benzene ring connected to six peripheral phenyl rings, creating a unique propeller-like, non-planar structure. This structural feature is key to their utility, as it inhibits the strong intermolecular aggregation often observed in planar molecules, leading to the formation of stable amorphous films with high quantum efficiency. This document provides a detailed overview of the applications of hexaphenylbenzene derivatives in organic electronics, with a focus on Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of these materials and the fabrication of relevant devices are also presented.
Applications in Organic Light-Emitting Diodes (OLEDs)
Hexaphenylbenzene derivatives have emerged as highly promising materials for OLEDs, particularly as blue emitters and host materials.[1][2] The development of efficient and stable blue-emitting materials remains a significant challenge in the realization of full-color displays and solid-state lighting. The non-planar structure of HPB derivatives helps to prevent concentration quenching and excimer formation, which are detrimental to the efficiency and color purity of OLEDs.[1]
Blue-Emitting Materials
Several studies have demonstrated the successful application of HPB derivatives as blue emitters in OLEDs. By introducing various functional groups to the peripheral phenyl rings, the emission color and quantum efficiency can be fine-tuned. For instance, amine-functionalized hexaphenylbenzene derivatives have been shown to be efficient deep-blue emitters.[3][4]
Table 1: Performance of OLEDs with Hexaphenylbenzene-based Blue Emitters [3][4][5]
| Compound Name | Role in OLED | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| 5P-VA | Emitting Layer | 1.89 | (0.154, 0.196) |
| 5P-VTPA | Emitting Layer | 3.59 | (0.150, 0.076) |
| 5P-DVTPA | Emitting Layer | 3.34 | (0.148, 0.120) |
Host Materials
The high triplet energy levels and good thermal stability of hexaphenylbenzene derivatives make them suitable as host materials for phosphorescent OLEDs (PhOLEDs).[2] They can effectively facilitate energy transfer to phosphorescent guest emitters without quenching the triplet excitons.
Applications in Organic Photovoltaics (OPVs)
While less explored than their application in OLEDs, hexaphenylbenzene derivatives have shown potential in the field of organic photovoltaics, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).[1][6] The propeller-like structure of HPB derivatives can lead to the formation of uniform, amorphous films, which is beneficial for efficient charge transport and device stability.[1]
Hole-Transporting Materials in Perovskite Solar Cells
Recent research has demonstrated that hexa-substituted benzene derivatives can serve as cost-effective and efficient HTMs in PSCs, offering a viable alternative to the commonly used but expensive spiro-OMeTAD.[7]
Table 2: Performance of Perovskite Solar Cells with Hexaphenylbenzene-based Hole-Transporting Materials [7]
| Compound Name | Role in PSC | Power Conversion Efficiency (PCE) (%) |
| HFB-OMeDPA | Hole-Transporting Material | > 16 |
| HPB-OMeDPA | Hole-Transporting Material | > 16 |
| HAB1 | Hole-Transporting Material | 17.5 |
Applications in Organic Field-Effect Transistors (OFETs)
The application of hexaphenylbenzene derivatives in OFETs is an emerging area of research.[6] Their inherent properties, such as high thermal stability and the ability to form amorphous films with good charge-transporting characteristics, make them potential candidates for the active layer in p-channel OFETs.[5][6] However, specific examples with detailed performance data are still limited in the current literature. The propeller structure of hexaarylbenzenes can be tailored to influence their packing and charge transport properties.[6]
Experimental Protocols
Synthesis of Hexaphenylbenzene Derivatives
The synthesis of hexaphenylbenzene and its derivatives is most commonly achieved through a Diels-Alder [4+2] cycloaddition reaction.[1][8]
Protocol 4.1.1: Synthesis of Pentaphenylphenyl-4-methylbenzene (a precursor for functionalized HPB) [3]
-
Sonogashira Coupling:
-
To a mixture of 4-iodotoluene (1.0 g, 4.6 mmol), dichlorobis(triphenylphosphine)palladium(II) (32 mg, 0.046 mmol), and copper iodide (9 mg, 0.046 mmol) in triethylamine (60 ml), add phenylacetylene (0.36 ml, 5.52 mmol).
-
Stir the reaction mixture at 50°C for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography using hexane as the eluent to obtain 1-methyl-4-(phenylethynyl)benzene.
-
-
Diels-Alder Cycloaddition:
-
Dissolve the product from the previous step (1.11 g, 5.78 mmol) and tetraphenylcyclopentadienone (2.67 g, 7.0 mmol) in diphenyl ether (30 ml).
-
Reflux the mixture for 48 hours.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to afford pentaphenylphenyl-4-methylbenzene.
-
Workflow for the Synthesis of a Functionalized Hexaphenylbenzene Derivative
References
- 1. researchgate.net [researchgate.net]
- 2. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexaphenol Derivatives as Precursors for Discotic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discotic liquid crystals, characterized by their unique columnar mesophases, are of significant interest in the development of advanced materials for applications in organic electronics, sensors, and drug delivery systems. The self-assembling nature of these materials, forming highly ordered one-dimensional conductive pathways, makes them ideal candidates for organic semiconductors and charge transport layers. A key molecular scaffold for achieving discotic mesophases is the hexa-substituted benzene ring, often in the form of a triphenylene core. "Hexaphenol," or more practically its stable precursor hexahydroxytriphenylene, serves as a versatile starting point for the synthesis of these advanced materials. By functionalizing the six phenolic hydroxyl groups with flexible alkyl or alkoxy chains of varying lengths, the mesomorphic properties, such as the clearing point and the stability of the columnar phase, can be precisely tuned.
This document provides detailed protocols for the synthesis of hexa(alkoxy)triphenylene derivatives, starting from a hexahydroxy precursor, and presents key characterization data. The methodologies described are fundamental for researchers exploring the structure-property relationships in this class of liquid crystals.
I. Synthesis of Hexa(alkoxy)triphenylene Liquid Crystals
The synthesis of hexa(alkoxy)triphenylene, a classic example of a discotic liquid crystal, can be achieved through a two-step process starting from 1,2-dimethoxybenzene (veratrole). The first step involves the oxidative trimerization of veratrole to form hexamethoxytriphenylene, which is then demethylated to yield the key intermediate, hexahydroxytriphenylene. Subsequent functionalization of the hydroxyl groups via Williamson ether synthesis with alkyl halides of desired chain lengths yields the target hexa(alkoxy)triphenylene liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of 2,3,6,7,10,11-Hexahydroxytriphenylene
This protocol outlines a robust method for the synthesis of the hexahydroxytriphenylene precursor.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Boron tribromide (BBr₃) solution in CH₂Cl₂
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Oxidative Trimerization of Veratrole:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-dimethoxybenzene (10.0 g, 72.4 mmol) in anhydrous dichloromethane (200 mL).
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (23.5 g, 145 mmol) in anhydrous dichloromethane (100 mL).
-
Slowly add the FeCl₃ solution to the veratrole solution over 30 minutes with vigorous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. The solution will turn dark.
-
Cool the reaction mixture to room temperature and quench by slowly adding methanol (50 mL).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 200 mL of 2M HCl and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with water until the filtrate is neutral, and then with cold methanol.
-
Dry the crude hexamethoxytriphenylene in a vacuum oven.
-
-
Demethylation to Hexahydroxytriphenylene:
-
Suspend the crude hexamethoxytriphenylene (5.0 g, 12.0 mmol) in anhydrous dichloromethane (150 mL) in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (100 mL, 100 mmol) via a dropping funnel over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the mixture to 0 °C and slowly add methanol (50 mL) to quench the excess BBr₃.
-
Remove the solvent by rotary evaporation.
-
Add 100 mL of water to the residue and stir for 1 hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C. The product is 2,3,6,7,10,11-hexahydroxytriphenylene.
-
Protocol 2: Williamson Ether Synthesis of 2,3,6,7,10,11-Hexa(pentyloxy)triphenylene
This protocol describes the functionalization of hexahydroxytriphenylene with pentyl chains to yield a well-characterized discotic liquid crystal.
Materials:
-
2,3,6,7,10,11-Hexahydroxytriphenylene
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 2,3,6,7,10,11-hexahydroxytriphenylene (1.0 g, 3.08 mmol) and anhydrous potassium carbonate (5.1 g, 36.9 mmol) in anhydrous DMF (100 mL).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere.
-
Add 1-bromopentane (4.6 mL, 37.0 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and maintain this temperature for 48 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 500 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product and remove the solvent to yield 2,3,6,7,10,11-hexa(pentyloxy)triphenylene as a white solid.
-
II. Characterization Data
The mesomorphic properties of hexa(alkoxy)triphenylene derivatives are highly dependent on the length of the peripheral alkoxy chains. The following table summarizes the phase transition temperatures and corresponding enthalpy changes for a homologous series of these compounds.
| Alkoxy Chain (CnH2n+1O) | Abbreviation | Crystal to Columnar Transition (Tcr-Col) [°C] | Columnar to Isotropic Transition (TCol-I) / Clearing Point [°C] | ΔHcr-Col [kJ/mol] | ΔHCol-I [kJ/mol] |
| Propyloxy (n=3) | HAT3 | 126 | 230 | 30.2 | 6.8 |
| Butyloxy (n=4) | HAT4 | 109 | 212 | 41.6 | 5.4 |
| Pentyloxy (n=5) | HAT5 | 110 | 201 | 48.4 | 4.7 |
| Hexyloxy (n=6) | HAT6 | 98 | 183 | 51.1 | 4.9 |
| Heptyloxy (n=7) | HAT7 | 95 | 170 | - | - |
| Octyloxy (n=8) | HAT8 | 88 | 154 | - | - |
| Decyloxy (n=10) | HAT10 | 85 | 134 | - | - |
| Dodecyloxy (n=12) | HAT12 | 87 | 121 | - | - |
Data compiled from various sources. Enthalpy values may vary based on experimental conditions.
III. Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from veratrole to the target hexa(alkoxy)triphenylene.
Caption: Synthetic route to hexa(alkoxy)triphenylene liquid crystals.
Structure-Property Relationship
This diagram depicts the relationship between the alkyl chain length of the hexa(alkoxy)triphenylene and the resulting liquid crystalline phase stability.
Caption: Influence of alkyl chain length on mesomorphic properties.
IV. Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of hexa(alkoxy)triphenylene-based discotic liquid crystals. The synthetic route, while multi-step, is robust and allows for the systematic variation of the peripheral alkyl chains. This tunability is crucial for tailoring the mesomorphic properties to meet the specific demands of various applications, from organic electronics to advanced drug delivery formulations. The provided data table clearly illustrates the structure-property relationship, offering a predictive tool for the design of new discotic liquid crystalline materials with desired phase behaviors. Researchers and professionals in drug development can leverage this information to explore the potential of these unique materials in their respective fields.
Application Notes and Protocols: Hexaphenol Derivatives in the Synthesis of Polymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaphenol derivatives, and their related aromatic structures like hexaphenylbenzene, are emerging as a versatile class of monomers for the synthesis of advanced polymers. Their rigid, propeller-like three-dimensional structures can be leveraged to create polymers with unique properties such as high thermal stability, intrinsic microporosity, and excellent chemical resistance. These characteristics make them promising candidates for a variety of applications, including the development of sophisticated drug delivery systems.
While the application of this compound-derived polymers in drug delivery is still a nascent field of research, their inherent porosity and the potential for surface functionalization suggest significant opportunities for creating novel nanocarriers for targeted therapies. These materials could be engineered to encapsulate therapeutic agents, control their release kinetics, and potentially target specific tissues or cellular environments.
This document provides an overview of the synthesis of polymers from this compound derivatives and presents detailed, exemplary protocols for their preparation, functionalization, and evaluation as potential drug delivery vehicles. It is important to note that while the synthesis of the polymer backbones is based on established methods, the protocols for drug loading and biological evaluation are generalized and would require specific adaptation and validation for any newly developed this compound-based polymer system.
Polymer Synthesis from this compound Derivatives: An Overview
Polymers derived from this compound and its analogues can be broadly categorized into several types, each with distinct properties and potential applications in drug delivery:
-
Porous Aromatic Frameworks (PAFs): These are highly cross-linked, amorphous polymers with permanent porosity. The synthesis of PAFs often involves the use of multi-functional monomers, such as this compound derivatives, in reactions like Yamamoto or Ullmann coupling. The resulting high surface area and porous nature of PAFs make them attractive candidates for high-capacity drug loading.
-
Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The globular structure and tunable solubility of hyperbranched polymers make them interesting for drug conjugation and delivery.
-
Poly(aryl ether ketone)s (PAEKs): These are high-performance thermoplastics known for their excellent thermal and chemical stability. By incorporating this compound-derived moieties into the PAEK backbone, it may be possible to create biocompatible and biostable materials for implantable drug delivery devices.
Experimental Protocols
Protocol 1: Synthesis of a Hexaphenylbenzene-Based Porous Aromatic Framework (PAF)
This protocol describes a general method for synthesizing a porous aromatic framework using a brominated hexaphenylbenzene derivative as a key building block.
Materials:
-
Hexakis(4-bromophenyl)benzene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Chloroform
Equipment:
-
Schlenk flask and line
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Reaction Setup: In a glovebox, add hexakis(4-bromophenyl)benzene (1.0 mmol), Ni(COD)₂ (4.0 mmol), and 2,2'-bipyridyl (4.0 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 40 mL of anhydrous DMF and 10 mL of anhydrous toluene to the flask.
-
Polymerization: Seal the flask, remove it from the glovebox, and heat the mixture at 90°C for 48 hours with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate should be visible.
-
Filter the solid and wash it sequentially with DMF, water, and methanol.
-
To remove any residual catalyst, stir the solid in 1 M HCl for 2 hours, then filter and wash with water until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol and chloroform for 24 hours each.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to yield the porous aromatic framework as a fine powder.
Characterization:
-
Porosity: Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore size distribution.
-
Structure: Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of C-Br bonds and the formation of the polymer network. Solid-state ¹³C NMR spectroscopy can also be used.
-
Morphology: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to visualize the polymer's morphology.
-
Thermal Stability: Thermogravimetric analysis (TGA) to assess the thermal stability of the polymer.
Protocol 2: Post-Synthetic Functionalization of PAFs for Drug Conjugation
This protocol provides a general method for functionalizing a porous aromatic framework with carboxylic acid groups, which can then be used for covalent drug attachment.
Materials:
-
Hexaphenylbenzene-based PAF (from Protocol 1)
-
3-Bromobenzoic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reaction Setup: To a Schlenk flask, add the PAF (500 mg), 3-bromobenzoic acid (5.0 mmol), Pd(OAc)₂ (0.1 mmol), and K₂CO₃ (10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF.
-
Functionalization: Heat the mixture at 120°C for 72 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter the solid.
-
Wash the functionalized polymer with DMF, water, and methanol.
-
Stir the solid in 1 M HCl for 2 hours to protonate the carboxylic acid groups.
-
Filter and wash with water until the filtrate is neutral.
-
-
Drying: Dry the carboxylated PAF in a vacuum oven at 80°C overnight.
Characterization:
-
FTIR Spectroscopy: To confirm the presence of carboxylic acid groups (C=O and O-H stretches).
-
Elemental Analysis: To quantify the degree of functionalization.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model anticancer drug, Doxorubicin (DOX), into a functionalized PAF and evaluating its release profile.
Materials:
-
Carboxylated PAF (from Protocol 2)
-
Doxorubicin hydrochloride (DOX·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
A. Drug Loading:
-
Activation of Carboxylic Groups: Disperse the carboxylated PAF (100 mg) in 10 mL of a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC·HCl (50 mg) and NHS (30 mg) and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Drug Conjugation: Add a solution of DOX·HCl (20 mg in 5 mL of buffer) to the activated PAF suspension. Stir the mixture at room temperature for 24 hours in the dark.
-
Purification: Centrifuge the suspension and wash the DOX-loaded PAF repeatedly with water and methanol to remove any unconjugated drug.
-
Drying: Dry the DOX-loaded PAF under vacuum.
B. Quantification of Drug Loading:
-
Supernatant Analysis: Combine the supernatants from the washing steps and measure the concentration of free DOX using UV-Vis spectroscopy (at ~480 nm).
-
Calculation: Determine the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded polymer) × 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
C. In Vitro Drug Release:
-
Sample Preparation: Disperse a known amount of DOX-loaded PAF (e.g., 10 mg) in 1 mL of PBS (pH 7.4 or pH 5.5) and place it inside a dialysis bag.
-
Release Study: Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS buffer. Maintain the beaker at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer.
-
Analysis: Measure the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative drug release as a percentage of the total loaded drug versus time.
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization of synthesized polymers.
Table 1: Physicochemical Properties of this compound-Derived Polymers
| Polymer ID | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Thermal Decomposition Temp. (°C) |
| HPB-PAF-1 | Yamamoto Coupling | 850 | 0.65 | 3.1 | N/A | N/A | 450 |
| HPB-PAF-2 | Ullmann Coupling | 1100 | 0.82 | 3.0 | N/A | N/A | 475 |
| HB-Polymer-1 | Polycondensation | 150 | 0.20 | 5.3 | 25.4 | 2.1 | 420 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Drug Loading and Release Characteristics of Doxorubicin-Loaded PAFs
| Polymer ID | Drug Loading Content (wt%) | Drug Loading Efficiency (%) | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| DOX@PAF-COOH-1 | 8.5 | 68 | 15.2 | 45.8 |
| DOX@PAF-COOH-2 | 12.1 | 85 | 12.5 | 55.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the synthesis and characterization of a hexaphenylbenzene-based porous aromatic framework.
Caption: General workflow for the functionalization, drug loading, and in vitro evaluation of a polymer-based drug delivery system.
Caption: Conceptual model of a drug delivery system targeting the PI3K/Akt/mTOR signaling pathway in cancer cells.
Future Perspectives and Considerations
The development of this compound-derived polymers for drug delivery applications is a promising area of research that requires further exploration. Key areas for future investigation include:
-
Biocompatibility and Toxicity: Comprehensive in vitro and in vivo studies are essential to evaluate the biocompatibility and potential toxicity of these new polymers and their degradation products.
-
Stimuli-Responsiveness: The incorporation of stimuli-responsive moieties into the polymer backbone could enable the development of "smart" drug delivery systems that release their payload in response to specific triggers in the tumor microenvironment, such as changes in pH, redox potential, or enzyme concentration.
-
Targeted Delivery: The functionalization of these polymers with targeting ligands (e.g., antibodies, peptides, or aptamers) could facilitate the selective delivery of therapeutic agents to cancer cells, thereby enhancing efficacy and reducing off-target side effects.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of drug-loaded this compound-based polymer systems.
By systematically addressing these research areas, the full potential of this compound derivatives in the synthesis of advanced polymers for drug development can be realized.
Applications of Hexaphenol and its Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of hexaphenol and its prominent derivatives, hexaphenoxycyclotriphosphazene (HPCTP) and hexaphenylbenzene (HPB), in various advanced materials science applications.
Hexaphenoxycyclotriphosphazene (HPCTP) as a Flame Retardant in Epoxy Resins
Hexaphenoxycyclotriphosphazene (HPCTP) is a highly effective, halogen-free flame retardant for epoxy resins, enhancing their fire safety without compromising mechanical performance. It functions through a combination of gas phase and condensed phase mechanisms, promoting char formation and reducing heat release.
Quantitative Data: Thermal and Flammability Properties of HPCTP-Epoxy Composites
The following table summarizes the thermal stability and flame retardant properties of epoxy resin (EP) composites containing varying amounts of HPCTP and a synergistic agent (H-U, a halloysite nanotube-based additive).
| Sample ID | HPCTP (wt%) | H-U (wt%) | T5% (°C)¹ | Tmax (°C)² | Char Yield at 800°C (%) | LOI (%)³ | UL-94 Rating | pHRR (kW/m²)⁴ |
| Pure EP | 0 | 0 | 391 | 433 | 18.5 | 24.5 | NR | - |
| EP/DDS/HPCP-9 | 9 | 0 | 380 | 416 | 20.0 | 28.4 | NR | - |
| EP/DDS/HPCP-8/H-U-1 | 8 | 1 | 383 | 419 | 21.5 | 30.5 | V-1 | - |
| EP/DDS/HPCP-7/H-U-2 | 7 | 2 | 387 | 426 | 22.4 | 33.1 | V-0 | - |
| EP/DDS/HPCP-6/H-U-3 | 6 | 3 | 391 | 433 | 23.1 | 35.2 | V-0 | - |
¹ T5%: Temperature at 5% weight loss.[1] ² Tmax: Temperature of maximum decomposition rate.[1] ³ LOI: Limiting Oxygen Index.[1] ⁴ pHRR: Peak Heat Release Rate. Data not available for all samples.
Experimental Protocol: Fabrication and Testing of Flame-Retardant Epoxy Composites
This protocol details the preparation of HPCTP-containing epoxy resin composites and the subsequent evaluation of their flame retardancy and thermal properties.
Materials:
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., 4,4'-diaminodiphenylsulfone - DDS)
-
Hexaphenoxycyclotriphosphazene (HPCTP)
-
Synergistic agent (optional, e.g., H-U)
-
Acetone
Procedure:
-
Preparation of the Flame Retardant Dispersion:
-
Accurately weigh the desired amounts of HPCTP and the synergistic agent (if used) and place them in a 250 mL three-necked flask.
-
Add 30 mL of acetone to the flask.
-
Ultrasonically disperse the mixture for 15 minutes to obtain a homogeneous suspension.
-
-
Mixing with Epoxy Resin:
-
Add the desired amount of epoxy resin to the flask containing the flame retardant dispersion.
-
Mechanically stir the mixture at 120 °C for 2 hours.
-
-
Addition of Curing Agent and Degassing:
-
Add the stoichiometric amount of the curing agent (DDS) to the mixture and stir for an additional 15 minutes.
-
Increase the temperature to 130 °C and degas the mixture under vacuum for 5 minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the mixture in an oven using the following temperature program: 130 °C for 2 hours, followed by 180 °C for 5 hours, and a final cure at 200 °C for 2 hours.
-
Allow the cured epoxy thermosets to cool naturally to room temperature before demolding.[1]
-
Characterization:
-
Thermal Stability: Perform thermogravimetric analysis (TGA) to determine the thermal decomposition profile of the composites.[1]
-
Flammability:
-
Conduct the Limiting Oxygen Index (LOI) test according to ASTM D2863.
-
Perform the UL-94 vertical burning test according to ANSI/UL 94.
-
Use a cone calorimeter to measure heat release rate (HRR), total heat release (THR), and other combustion parameters.[1]
-
-
Mechanical Properties: Evaluate tensile and flexural properties using a universal testing machine according to relevant ASTM standards.
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the fabrication of HPCTP-epoxy composites.
References
Application of Hexaphenylbenzene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Hexaphenylbenzene (HPB) and its derivatives have emerged as a promising class of materials for organic light-emitting diodes (OLEDs), particularly for achieving stable and efficient blue emission. The unique propeller-like, non-planar structure of the HPB core provides significant steric hindrance, which effectively suppresses intermolecular aggregation and π-π stacking. This leads to high photoluminescence quantum yields in the solid state, improved thermal stability, and enhanced device lifetimes, addressing some of the key challenges in OLED technology. This document provides an overview of the application of HPB derivatives in OLEDs, including their synthesis, device fabrication protocols, and performance data.
Key Advantages of Hexaphenylbenzene Derivatives in OLEDs:
-
High Thermal Stability: The rigid and bulky structure of HPB derivatives results in high glass transition temperatures (Tg) and decomposition temperatures (Td), which is crucial for long-term operational stability of OLED devices.[1][2]
-
Morphological Stability: The steric hindrance provided by the peripheral phenyl groups prevents crystallization and ensures amorphous thin-film morphology, which is essential for uniform charge transport and emission.
-
High Triplet Energy: The non-planar structure disrupts conjugation, leading to a high triplet energy level. This makes HPB derivatives excellent host materials for phosphorescent emitters, particularly for blue phosphorescent OLEDs (PhOLEDs), by effectively confining triplet excitons on the guest emitter molecules.
-
Tunable Optoelectronic Properties: The periphery of the hexaphenylbenzene core can be readily functionalized with various electron-donating or electron-withdrawing groups. This allows for the fine-tuning of their electronic properties, such as HOMO/LUMO energy levels, charge transport characteristics, and emission color.
Performance of Hexaphenylbenzene Derivatives in OLEDs
The performance of several hexaphenylbenzene derivatives as blue emitters in OLEDs is summarized in the table below. These materials demonstrate the potential for achieving high external quantum efficiencies and deep blue color coordinates.
| Compound Name | Role in OLED | Maximum Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| 5P-VA | Emitting Layer | 451 | 1.89 | (0.154, 0.196)[1] |
| 5P-VTPA | Emitting Layer | 451 | 3.59 | (0.150, 0.076)[1][3] |
| 5P-DVTPA | Emitting Layer | 457 | 3.34 | (0.148, 0.120)[1][3] |
| 5P-2TPA | Emitting Layer | 457 | 3.34 | (0.14, 0.12)[4] |
| 5P-2An | Emitting Layer | 516 | 1.06 | (0.23, 0.45)[4] |
| 5P-2Py | Emitting Layer | 498 | 2.06 | (0.24, 0.45)[4] |
Experimental Protocols
Synthesis of Hexaphenylbenzene Derivatives
A common and versatile method for synthesizing hexaphenylbenzene derivatives is the Diels-Alder [4+2] cycloaddition reaction between a substituted tetraphenylcyclopentadienone and a substituted diphenylacetylene, followed by the extrusion of carbon monoxide.[5]
General Protocol for Diels-Alder Synthesis of a Hexaphenylbenzene Derivative:
-
Reactant Preparation: A substituted tetraphenylcyclopentadienone and a substituted diphenylacetylene are required. These can be synthesized through various organic chemistry routes. For instance, tetraphenylcyclopentadienone can be prepared by the condensation of benzil and diphenyl ketone.[6]
-
Reaction Setup: In a round-bottom flask, combine the tetraphenylcyclopentadienone and a slight excess of the diphenylacetylene.
-
Solvent and Catalyst: A high-boiling point solvent such as diphenyl ether or silicone oil is used to achieve the necessary reaction temperature.[7][8] No catalyst is typically required for the cycloaddition.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically above 250 °C) for several hours (e.g., 10 minutes to 48 hours, depending on the specific reactants).[3][8] The progress of the reaction can often be monitored by a color change, as the deeply colored tetraphenylcyclopentadienone is consumed.
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into a non-solvent like ethanol or methanol to precipitate the crude product.[3]
-
The precipitate is collected by vacuum filtration and washed with the non-solvent to remove the high-boiling point solvent and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
-
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer OLED device using a hexaphenylbenzene derivative as the emitting layer (EML) via vacuum thermal evaporation.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emitting Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Example Device Structure: ITO / 2-TNATA (60 nm) / NPB (15 nm) / HPB Derivative (35 nm) / TPBi (20 nm) / LiF (1 nm) / Al (200 nm).[1][3]
Protocol:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
The organic materials are deposited sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
A typical deposition rate for the organic layers is 1-2 Å/s.
-
-
Cathode Deposition:
-
Without breaking the vacuum, the electron injection layer (e.g., LiF) is deposited at a lower rate (e.g., 0.1-0.2 Å/s).
-
Finally, the metal cathode (e.g., aluminum) is deposited at a higher rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a glove box using a UV-curable epoxy and a glass lid.
-
Visualizations
References
- 1. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and electroluminescence property of new hexaphenylbenzene derivatives including amine group for blue emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Electroluminescence Property of New Hexaphenyl Benzene Derivatives Including Emitting Core for OLED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - Hexaphenyl benzene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Hexaphenol in the Development of Charge Transport Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of hexaphenol (hexahydroxybenzene) in the development of novel charge transport materials for organic electronic devices. Due to a lack of direct research on this compound for this specific application, this document combines established synthesis protocols for this compound with generalized experimental procedures for the fabrication and characterization of organic semiconductor devices. The potential performance is discussed in the context of structurally related compounds.
Introduction to this compound as a Charge Transport Material
This compound, a fully hydroxylated aromatic compound, presents an intriguing molecular scaffold for the design of charge transport materials. Its planar benzene core, coupled with six electron-donating hydroxyl groups, suggests the potential for π-π stacking and the formation of intermolecular charge transport pathways. The hydroxyl groups offer multiple sites for chemical modification, allowing for the tuning of solubility, energy levels, and molecular packing to favor either hole or electron transport.
While direct experimental data on the charge transport properties of this compound-based materials is not yet available in the scientific literature, its structural similarity to other polyphenol and hexasubstituted benzene derivatives that have been investigated in organic electronics suggests it is a promising candidate for further research. These notes aim to provide a foundational guide for researchers interested in exploring this potential.
Synthesis of this compound (Hexahydroxybenzene)
The synthesis of this compound is well-established. One common and convenient method involves the reduction of tetrahydroxyquinone.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Tetrahydroxyquinone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Hydrochloric acid (HCl), 2.4 N and 12 N
-
Decolorizing carbon
-
Ethanol
-
Nitrogen or Carbon Dioxide gas
-
Standard laboratory glassware (beaker, Büchner funnel with sintered-glass disk, etc.)
-
Hot plate
-
Refrigerator
-
Vacuum desiccator
-
Sodium hydroxide pellets
Procedure:
-
Reduction of Tetrahydroxyquinone: In a 1.5-L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of boiling 2.4 N hydrochloric acid. To this boiling solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The deep-red color of the solution will disappear as grayish crystals of this compound precipitate.
-
Purification: Add 250 ml of 12 N hydrochloric acid to the mixture and heat to boiling with constant stirring. Remove the beaker from the hot plate and add an additional 600 ml of 12 N hydrochloric acid. Allow the mixture to cool to room temperature and then cool further in a refrigerator for several hours.
-
Isolation of Crude Product: Collect the crude this compound crystals on a Büchner funnel with a sintered-glass disk. Wash the crystals with 100 ml of cold 12 N hydrochloric acid.
-
Recrystallization: Dissolve the crude this compound in 450 ml of hot 2.4 N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. Filter the solution while hot and rinse the carbon with 75 ml of boiling water, combining the rinse with the filtrate.
-
Final Precipitation: To the hot filtrate, add 1 L of 12 N hydrochloric acid and cool the mixture in a refrigerator.
-
Collection and Drying: Collect the resulting snow-white crystals of this compound under a nitrogen or carbon dioxide atmosphere on a Büchner funnel with a sintered-glass disk. Wash the crystals with 100 ml of a cold 1:1 mixture of ethanol and 12 N hydrochloric acid. Dry the final product in a vacuum desiccator over sodium hydroxide pellets. The expected yield is 7.1–7.8 g.
Potential Charge Transport Properties of this compound Derivatives
The charge transport characteristics of organic materials are intrinsically linked to their molecular structure, solid-state packing, and electronic properties. For this compound, derivatization of the hydroxyl groups is likely necessary to improve solubility in common organic solvents used for device fabrication and to tune its charge transport properties.
-
Hole Transport: The electron-donating nature of the hydroxyl (or alkoxy) groups can increase the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection from common anodes like ITO. π-π stacking of the benzene cores would provide the pathway for hole hopping between molecules.
-
Electron Transport: To promote electron transport, the lowest unoccupied molecular orbital (LUMO) energy level needs to be lowered. This could potentially be achieved by attaching electron-withdrawing groups to the this compound core, although this is a less intuitive application for a phenol-rich molecule.
Application Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET using a hypothetical solution-processable this compound derivative as the active semiconductor layer.
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Hypothetical this compound derivative dissolved in an appropriate organic solvent (e.g., toluene, chlorobenzene)
-
Solvents for cleaning (acetone, isopropanol)
-
Deionized water
-
Nitrogen gas source
-
Spin coater
-
Hotplate
-
Vacuum thermal evaporator
-
Shadow mask for source/drain electrode deposition
-
Gold (Au) or other suitable electrode material
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Ultrasonically clean the Si/SiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
Dielectric Surface Treatment (Optional): To improve the interface quality, a self-assembled monolayer (SAM) can be applied to the SiO₂ surface. For example, by treating the substrate with octadecyltrichlorosilane (OTS) from the vapor phase or solution.
-
Semiconductor Deposition: Spin-coat the this compound derivative solution onto the prepared substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 20-100 nm).
-
Annealing: Anneal the semiconductor film on a hotplate to remove residual solvent and potentially improve molecular ordering. The annealing temperature and time must be optimized for the specific derivative.
-
Electrode Deposition: Place a shadow mask with the desired source/drain electrode pattern onto the semiconductor film. Transfer the substrate to a vacuum thermal evaporator and deposit the source/drain electrodes (e.g., 50 nm of gold) at a high vacuum (<10⁻⁶ Torr).
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station, under vacuum or in an inert atmosphere.
Application Protocol: Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a multilayer OLED incorporating a hypothetical this compound derivative as a hole transport layer (HTL).
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hypothetical this compound derivative
-
Emissive layer (EML) material
-
Electron transport layer (ETL) material
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Solvents for cleaning (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner or oxygen plasma asher
-
Vacuum thermal evaporator with multiple sources
-
Current-voltage-luminance (IVL) measurement system
Procedure:
-
Substrate Preparation: Clean the ITO substrate by sonicating in detergent solution, deionized water, acetone, and isopropanol. Dry with nitrogen gas. Treat the ITO surface with UV-Ozone or oxygen plasma to increase its work function and improve hole injection.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporator. Sequentially deposit the following layers without breaking vacuum:
-
Hole Transport Layer (HTL): Evaporate the this compound derivative to a desired thickness (e.g., 40 nm).
-
Emissive Layer (EML): Evaporate the emissive material (e.g., 30 nm).
-
Electron Transport Layer (ETL): Evaporate the ETL material (e.g., 20 nm).
-
Electron Injection Layer (EIL): Evaporate a thin layer of LiF (e.g., 1 nm).
-
Cathode: Evaporate the aluminum cathode (e.g., 100 nm).
-
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy in an inert atmosphere.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the OLED device.
Performance of Structurally Related Compounds
While no data exists for this compound-based charge transport materials, the performance of devices using hexaphenylbenzene derivatives can provide a useful, albeit indirect, benchmark. The following table summarizes the performance of blue-emitting OLEDs using different hexaphenylbenzene derivatives as the emissive layer.[2]
| Compound | Device Structure | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| 5P-VA | ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | 1.89 | (0.154, 0.196) |
| 5P-VTPA | ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | 3.59 | (0.150, 0.076) |
| 5P-DVTPA | ITO/2-TNATA/NPB/EML/TPBi/LiF/Al | 3.34 | (0.148, 0.120) |
Data sourced from a study on hexaphenylbenzene derivatives as blue emitters in OLEDs.[2]
Summary and Outlook
This compound represents an unexplored but potentially valuable core structure for the development of new charge transport materials. Its synthesis is well-documented, and its structure is amenable to a wide range of chemical modifications that could be used to tune its electronic properties for specific applications in organic electronics. The protocols provided herein offer a starting point for the investigation of this compound derivatives in OFETs and OLEDs. Future research should focus on the synthesis of soluble this compound derivatives and the direct measurement of their charge transport properties, such as charge carrier mobility and conductivity, to validate their potential in this exciting field.
References
Application Notes and Protocols for Organic Lithium Salts in Battery Applications with a Focus on Carbonyl-Rich Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "lithium salt of hexaphenol" is not found in the reviewed scientific literature. This document provides information on a closely related and promising class of materials: organic lithium salts derived from carbonyl-rich compounds, with a primary focus on cyclohexanehexone (C₆O₆), which serves as an illustrative example of a "hexacarbonyl" analogue to a hypothetical "this compound."
Introduction
Organic electrode materials are emerging as a sustainable and high-capacity alternative to conventional inorganic materials in lithium-ion batteries (LIBs).[1] These materials, composed of abundant elements like carbon, hydrogen, and oxygen, offer advantages such as tunable molecular structures, light weight, and potential for synthesis from renewable resources.[1] Among these, organic carbonyl compounds are particularly promising due to their ability to undergo multi-electron redox reactions, leading to high theoretical specific capacities.[2]
One of the most compelling examples of a carbonyl-rich organic cathode material is cyclohexanehexone (C₆O₆).[2][3] This molecule, composed of a six-membered carbon ring with six carbonyl groups, can theoretically accommodate six lithium ions, leading to an exceptionally high specific capacity.[2] The reversible formation of lithium enolates during the discharge/charge process is the basis for its electrochemical energy storage. This document outlines the application of such materials and provides detailed protocols for their evaluation in a research setting.
Data Presentation
The electrochemical performance of cyclohexanehexone (C₆O₆) and another relevant organic cathode, dilithium hydroquinone (Li₂Q), are summarized below.
Table 1: Electrochemical Performance of Cyclohexanehexone (C₆O₆) Cathode [2][3]
| Parameter | Value | Conditions |
| Theoretical Specific Capacity | 957 mAh/g | Based on a six-electron transfer |
| Initial Reversible Capacity | 902 mAh/g | 20 mA/g current density |
| Average Discharge Voltage | 1.7 V | vs. Li/Li⁺ |
| Energy Density | 1533 Wh/kg | Based on the active material |
| Capacity Retention | 82% after 100 cycles | 50 mA/g in an ionic liquid electrolyte |
Table 2: Electrochemical Performance of Dilithium Hydroquinone (Li₂Q) Cathode [4]
| Parameter | Value | Conditions |
| Specific Capacity | 323 mAh/g | 0.1 C rate |
| Average Discharge Voltage | 2.8 V | vs. Li/Li⁺ |
| Energy Density | ~900 Wh/kg | Based on the active material |
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of cyclohexanehexone as a lithium-ion battery cathode.[2][3]
Synthesis of Cyclohexanehexone (C₆O₆)
Note: The synthesis of cyclohexanehexone is complex and typically involves the oxidation of inositol or related precursors. For research purposes, commercial sourcing of C₆O₆ or its precursors is recommended where possible. A common precursor is dodecahydroxycyclohexane, which can be oxidized to C₆O₆.
Cathode Slurry Preparation
-
Mixing: In an agate mortar or a planetary mixer, combine the active material (cyclohexanehexone), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 50:40:10.
-
Slurry Formation: Add N-methyl-2-pyrrolidone (NMP) as a solvent to the mixture and stir until a homogeneous slurry is formed. The viscosity should be suitable for casting.
Electrode Fabrication
-
Casting: Cast the prepared slurry onto an aluminum foil current collector using a doctor blade with a typical thickness of 20-30 µm.
-
Drying: Dry the coated foil in a vacuum oven at 80-120°C for 12-24 hours to completely remove the NMP solvent.
-
Pressing: After drying, press the electrode using a calendering machine to ensure good contact between the active material, conductive agent, and current collector, and to control the electrode density.
-
Cutting: Punch out circular electrodes (e.g., 12 mm diameter) from the pressed foil for coin cell assembly.
Coin Cell Assembly (CR2032)
All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Components: Lay out the coin cell components: cathode case, the prepared C₆O₆ cathode, a separator (e.g., Celgard 2400), a lithium metal anode, a spacer disk, a spring, and the anode cap.
-
Assembly:
-
Place the C₆O₆ cathode at the center of the cathode case.
-
Add a few drops of electrolyte (e.g., 1 M LiTFSI in a mixture of 1,3-dioxolane (DOL) and dimethoxyethane (DME) (1:1 v/v)) to wet the cathode.
-
Place the separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the lithium metal anode on the separator.
-
Add the spacer disk and the spring.
-
Carefully place the anode cap on top and crimp the cell using a coin cell crimping machine.
-
Electrochemical Characterization
-
Galvanostatic Cycling: Perform charge-discharge cycling at various current densities (e.g., from 20 mA/g to 500 mA/g) within a defined voltage window (e.g., 1.5 V to 3.5 V vs. Li/Li⁺) using a battery cycler.
-
Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) within the same voltage window to identify the redox peaks corresponding to the lithiation and delithiation of the carbonyl groups.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication and testing of coin cells using an organic cathode material.
Charge-Discharge Mechanism of Cyclohexanehexone
Caption: Simplified redox mechanism of cyclohexanehexone (C₆O₆) during charge and discharge cycles.
Broader Context: Polyphenolic Compounds in Batteries
While the direct use of polyphenols as active electrode materials is an area of ongoing research, they have shown promise in other battery applications. For instance, tea polyphenols, which contain multiple hydroxyl groups, have been used to regenerate degraded lithium iron phosphate (LiFePO₄) cathodes.[5][6] The polyphenols act as reducing agents, restoring the Fe³⁺ back to Fe²⁺ and repairing the crystal structure. Additionally, tea polyphenols have been investigated as an electrolyte additive to improve the stability of the solid-electrolyte interphase (SEI) on graphite anodes.[7] Natural deep eutectic solvents (NADESs) derived from polyphenols are also being explored as green media for recycling lithium-ion batteries.[8] The chelation of tea polyphenols with metal ions like nickel has been shown to create viable anode materials.[9] These applications highlight the versatile redox properties of polyphenolic compounds in the context of electrochemical energy storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexanehexone with Ultrahigh Capacity as Cathode Materials for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tea polyphenols spark revival in dead lithium batteries: Could they energize human cells too? â NaturalNews.com [naturalnews.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Hexaphenol Crystallization & Purification
Disclaimer: "Hexaphenol" is treated as a representative polyphenolic compound for this guide. The principles and troubleshooting steps provided are based on general knowledge of phenolic chemistry and may require optimization for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound? A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][2] For polyphenols, common choices include alcohols (ethanol, methanol), acetone, ethyl acetate, and mixtures of these solvents with water or non-polar solvents like hexanes.[3][4] The polarity of the solvent plays a key role, and often, mixtures like ethanol/water or acetone/water are effective.[3][5] It is crucial to perform solubility tests with small amounts of your compound to determine the optimal solvent or solvent system.[1]
Q2: My compound is oiling out instead of crystallizing. What should I do? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. To resolve this, you can try several approaches:
-
Increase the solvent volume: Add more of the "good" (solubilizing) solvent to keep the compound dissolved at a lower temperature.[6]
-
Lower the crystallization temperature: Ensure the solution cools slowly. Try initiating crystallization at a temperature well below the compound's melting point.
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[6]
Q3: Can I use activated charcoal to decolorize my this compound solution? A3: Caution is advised. While activated charcoal is excellent for removing colored impurities, it should not be used for phenolic compounds.[7] Charcoal can contain ferric ions that may react with the phenol hydroxyl groups, forming colored complexes that will contaminate your final product.[7]
Q4: What purification methods are suitable for crude this compound? A4: Beyond crystallization, several chromatographic techniques are effective for purifying phenolic compounds. These include column chromatography, High-Performance Liquid Chromatography (HPLC), and Counter-Current Chromatography (CCC).[8][9] The choice of method depends on the scale of purification and the nature of the impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: No Crystals Are Forming
| Potential Cause | Recommended Solution |
| Solution is not sufficiently supersaturated. | The solution may be too dilute. Gently evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Lack of nucleation sites. | 1. Scratch: Use a glass rod to gently scratch the inner surface of the flask below the liquid level.[6] 2. Seed: Add a tiny crystal of the crude or previously purified this compound to the solution to induce crystal growth.[6] |
| Cooling too slowly or improperly. | After slow cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[10] |
| Incorrect solvent choice. | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate solvent selection by performing solubility tests.[1] |
Problem 2: The Crystal Yield is Very Low
| Potential Cause | Recommended Solution |
| Too much solvent was used. | A large amount of the compound may remain dissolved in the mother liquor.[6] Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals. Note that this crop may be less pure. |
| Premature crystallization during hot filtration. | Crystals may have formed on the filter paper. To prevent this, pre-heat the filtration funnel and flask, and use a slight excess of hot solvent to ensure the compound stays in solution during filtration. |
| Incomplete crystallization. | Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal precipitation.[10] |
Problem 3: Crystals are Colored or Appear Impure
| Potential Cause | Recommended Solution |
| Impurities co-precipitated. | Crystallization may have occurred too rapidly, trapping impurities within the crystal lattice.[6] Re-dissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.[6] |
| Inherent color of the compound. | Verify if pure this compound is expected to be colored. If so, the color is not an impurity. |
| Oxidation or degradation. | Phenolic compounds can be sensitive to heat and air. Avoid prolonged heating and consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be unstable. High processing temperatures should generally be avoided.[3] |
| Presence of structurally similar impurities. | Impurities with similar chemical structures can be difficult to separate by crystallization alone.[11] Consider an alternative purification method like chromatography or performing a second recrystallization with a different solvent system.[8][9] |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water). A good solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Keep the vacuum on to pull air through the crystals to help them dry.[2] Transfer the dried crystals to a watch glass for final air drying or place them in a desiccator.
Visual Guides
Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting lack of crystal formation.
General Purification Workflow
Caption: Standard workflow for purification via recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Hexaphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Hexaphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the synthesis of a complex polyphenol like this compound?
A1: The most critical parameters to systematically adjust for achieving the highest yield, selectivity, and efficiency are temperature, pressure, solvent, reagent concentration, and the choice of catalyst.[] The interplay between these factors is crucial and often requires a multi-variable optimization approach.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproducts can be achieved by refining experimental conditions.[] Lowering the reaction temperature can sometimes limit the decomposition of starting materials.[2] Additionally, the choice of solvent can significantly impact side reactions; for instance, some solvents may lead to decomposition while others provide moderate to high yields.[2][3] Screening different catalysts and their concentrations is also a key strategy, as an appropriate catalyst can enhance the desired reaction pathway over side reactions.[4]
Q3: My reaction is not going to completion. What are the potential causes and solutions?
A3: A reaction may not reach completion for several reasons. The reaction time might be insufficient; monitoring the reaction progress using techniques like TLC can help determine the optimal duration.[5] The temperature may be too low, as most reaction rates increase with temperature.[] In some cases, the catalyst may be inactive or used in an insufficient amount.[4] Finally, the presence of impurities in starting materials or solvents can inhibit the reaction.
Q4: How do I choose the best solvent for my reaction?
A4: Solvent selection is critical and can dramatically affect the outcome. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. It is often necessary to screen a variety of solvents to find the one that gives the best balance of yield and selectivity.[2][4][6] For instance, in some reactions, solvents like THF or dioxane have been found to provide superior results compared to others like methanol or dichloromethane.[2][7]
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound
Symptoms:
-
After the final reaction step and workup, the isolated mass of the crude product is significantly lower than the theoretical yield.
-
TLC analysis of the crude product shows a faint spot for the desired product and multiple other spots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. For example, if the reaction was run at room temperature, try running it at 0°C and at an elevated temperature (e.g., 50°C). | Temperature significantly affects reaction rates and selectivity. Lowering the temperature can reduce byproduct formation, while increasing it can drive the reaction to completion.[][2] |
| Inappropriate Solvent | Screen a panel of solvents with varying polarities and boiling points (e.g., THF, Dioxane, Acetonitrile, Toluene). | The solvent can influence reactant solubility and the reaction pathway. Some solvents may promote side reactions or decomposition.[2][3] |
| Incorrect Reagent Stoichiometry | Vary the equivalents of the limiting reagent and any coupling partners. For example, try using 1.1, 1.3, and 1.5 equivalents of a key reactant. | The optimal ratio of reactants can be crucial for maximizing yield and minimizing unreacted starting materials. |
| Catalyst Inefficiency | If using a catalyst, try different catalysts or vary the catalyst loading (e.g., 10 mol%, 20 mol%, 30 mol%). | The choice and amount of catalyst can dramatically influence the reaction rate and yield.[4] |
Issue 2: Presence of Significant Impurities Post-Purification
Symptoms:
-
After column chromatography or recrystallization, NMR or LC-MS analysis of the "pure" product still shows the presence of one or more significant impurities.
-
The melting point of the product is broad and lower than the expected value.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Co-eluting Impurity | Modify the mobile phase for column chromatography (e.g., change the solvent ratio or switch to a different solvent system). | A different solvent system may provide better separation of the desired product from the impurity. |
| Thermally Labile Product | If purification involves heating (e.g., recrystallization from a high-boiling solvent), try a purification method at room temperature, such as precipitation or a different column chromatography setup. | The product may be degrading during the purification process. |
| Incomplete Reaction | If the impurity is a starting material or an intermediate, consider increasing the reaction time or temperature to drive the reaction to completion. | This ensures that all starting materials are consumed.[6] |
| Side Reaction Product | Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize the formation of the specific side product. | Optimizing conditions can favor the desired reaction pathway.[3] |
Experimental Protocols
Hypothetical Key Step: Aromatic Coupling for this compound Precursor
This protocol is a generalized example for a key coupling reaction in a multi-step this compound synthesis and should be adapted based on the specific substrates and reaction being performed.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl precursor (1.0 eq), the coupling partner (1.2 eq), and the catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Flush the flask with an inert gas (e.g., Argon or Nitrogen) for at least 5 minutes.[5]
-
Add the chosen anhydrous solvent (e.g., Dioxane, 100 mL) via syringe.
-
-
Reaction Execution:
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) using an oil bath.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 2 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to yield the pure coupled product.
-
Data Presentation
Table 1: Effect of Solvent on Coupling Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 24 | 35 |
| 2 | Acetonitrile | 80 | 18 | 62 |
| 3 | Toluene | 110 | 12 | 75 |
| 4 | Dioxane | 100 | 12 | 88 |
| 5 | THF | 65 | 24 | 61[2] |
| 6 | Methanol | 65 | 24 | Decomposition[2] |
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 100 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | 5 | 100 | 12 | 88 |
| 3 | Pd(PPh₃)₄ | 10 | 100 | 12 | 89 |
| 4 | Catalyst X | 5 | 100 | 12 | 72 |
| 5 | Catalyst Y | 5 | 100 | 12 | 58 |
Visualizations
Caption: Workflow for Reaction Condition Optimization.
Caption: Troubleshooting Decision Tree for Low Product Yield.
References
Side reactions and byproducts in Hexaphenol synthesis
Hexaphenol Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hexaphenols, with a specific focus on Hexahydroxybenzene and related polyphenolic compounds.
Troubleshooting Guide: Common Issues in this compound Synthesis
This guide addresses specific problems that may arise during the synthesis of hexaphenols, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Target this compound | • Incomplete reaction. • Degradation of the product. • Suboptimal reaction conditions (temperature, pressure, catalyst). • Impure starting materials. | • Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Optimize reaction parameters based on literature precedents for similar compounds. • Purify all reagents and solvents before use. |
| Formation of Insoluble Byproducts | • Polymerization of starting materials or products. • Precipitation of intermediates or byproducts. | • Adjust the solvent system to improve the solubility of all components. • Control the reaction temperature to minimize polymerization. • Use a more dilute reaction mixture. |
| Product Contamination with Oxidized Species | • Presence of oxygen or other oxidizing agents. • Inherent instability of the this compound product. | • Thoroughly degas all solvents and reagents. • Add antioxidants to the reaction mixture if compatible with the chemistry. • Purify the product quickly after the reaction is complete and store it under an inert atmosphere. |
| Difficulty in Product Purification | • Similar polarity of the product and byproducts. • Thermal instability of the product during purification. | • Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with specialized columns. • Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. • Use non-thermal purification methods like crystallization or precipitation where possible. |
Frequently Asked Questions (FAQs)
1. What are the most common side reactions during the synthesis of Hexahydroxybenzene?
The synthesis of Hexahydroxybenzene and related polyphenols is often prone to oxidation and polymerization. Under acidic or basic conditions, and in the presence of oxidants, phenolic compounds can couple to form complex polymeric structures. Incomplete substitution reactions can also lead to a mixture of partially substituted phenols.
2. How can I minimize the formation of colored impurities in my final product?
Colored impurities are typically a result of oxidation. To minimize their formation, it is crucial to maintain an oxygen-free environment throughout the synthesis and purification process. This can be achieved by using degassed solvents, working under an inert atmosphere (N2 or Ar), and adding antioxidants if they do not interfere with the reaction.
3. What are the recommended storage conditions for purified hexaphenols?
Hexaphenols are generally sensitive to light, air, and heat. They should be stored in a tightly sealed, amber-colored vial under an inert atmosphere. For long-term storage, keeping the material at low temperatures (e.g., in a freezer) is advisable to prevent degradation.
4. Are there any specific analytical techniques that are well-suited for characterizing hexaphenols and their byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and identifying the components of the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for structural elucidation of the desired product and any isolated byproducts.
Experimental Protocols
General Protocol for the Synthesis of Hexahydroxybenzene
This protocol is a generalized procedure and may require optimization.
-
Preparation of the Reaction Vessel: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for an inert gas. The entire apparatus is flame-dried under vacuum and then cooled under a stream of dry nitrogen.
-
Addition of Reagents: The starting material (e.g., a protected benzene derivative) is dissolved in a suitable, dry, and degassed solvent. The subsequent reagents and catalyst are added sequentially at a controlled temperature.
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Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The work-up procedure typically involves quenching the reaction, followed by extraction with an appropriate solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified using column chromatography, crystallization, or preparative HPLC to yield the pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of hexaphenols.
Caption: A troubleshooting flowchart for common issues in this compound synthesis.
Hexaphenol Synthesis & Purification Technical Support Center
Welcome to the technical support center for Hexaphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis and purification of this compound.
Q1: What are the primary causes of low reaction yield, and how can they be mitigated?
A1: Low yields in this compound synthesis are typically traced back to several key factors: incomplete reactions, product decomposition, or loss of material during workup and purification.[1][2] Phenolic compounds are particularly susceptible to oxidation, which can lead to complex side-products.
Troubleshooting Steps & Mitigation Strategies:
-
Inert Atmosphere: The reaction is highly sensitive to atmospheric oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) from start to finish.[3]
-
Reagent Purity: Use freshly purified starting materials and anhydrous solvents. Impurities in reactants or solvents can inhibit the reaction or cause side reactions.[4]
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Temperature Control: The reaction temperature is critical. Adding reagents too quickly can cause temperature spikes, leading to decomposition.[4] Use a controlled addition funnel and an ice bath to maintain the optimal temperature.
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Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[1]
The following table summarizes the impact of key reaction parameters on the final yield.
Table 1: Effect of Reaction Conditions on this compound Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Atmosphere | Air | 25% | Nitrogen | 65% |
| Solvent Purity | Standard Grade | 45% | Anhydrous | 68% |
| Temperature | Room Temp (25°C) | 30% | Controlled (0-5°C) | 70% |
| Reagent Addition | Added in one portion | 35% | Dropwise over 1 hr | 72% |
Q2: My purified this compound appears discolored and shows signs of degradation upon storage. How can I improve its stability?
A2: The discoloration (typically a brownish tint) is a sign of oxidation. Polyphenolic compounds are notoriously unstable when exposed to light, oxygen, and elevated temperatures.[5][6]
Storage Recommendations:
-
Temperature: Store the purified solid at low temperatures, ideally at -20°C or below.[1]
-
Atmosphere: Store under an inert atmosphere (Argon is preferred for long-term storage). Vacuum sealing or storing in a desiccator backfilled with inert gas can prevent oxidation.[5]
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Light: Protect the compound from light by using amber vials or wrapping the container in aluminum foil.[6] Polyphenols can degrade when exposed to sunlight.[5]
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Solvent-Free: If possible, store the compound as a neat, dry solid. Residual solvents can sometimes promote degradation.[1]
Q3: The crude product has very poor solubility in common organic solvents, making purification by chromatography difficult. What is the recommended procedure?
A3: this compound's high polarity and potential for intermolecular hydrogen bonding can lead to poor solubility. A solvent system that can disrupt these interactions is necessary.
Recommended Solvents for Purification:
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Column Chromatography: A gradient elution on silica gel is often effective. Start with a less polar solvent system (e.g., 9:1 DCM:Methanol) and gradually increase the polarity to elute the highly polar this compound.
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Solubilization: For dissolving the crude product, consider polar aprotic solvents like THF or Acetone. Small amounts of a polar protic solvent like Methanol can be added to aid dissolution, but be mindful that this can affect separation on silica gel.
The table below provides a starting point for solvent selection for silica gel column chromatography.
Table 2: Solvent Systems for this compound Purification
| Solvent System (DCM:Methanol) | Observation | Purity by HPLC (%) |
| 100:0 to 98:2 | Elutes non-polar impurities and starting materials. | < 50% |
| 95:5 to 90:10 | Elutes this compound. Tailing may be observed. | 85-92% |
| 85:15 | Elutes highly polar impurities and baseline material. | < 70% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Coupling
This protocol describes a general method for synthesizing this compound.
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool under a stream of dry nitrogen.[1]
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Reagents: Add the phenol precursor (1.0 eq) and anhydrous Dichloromethane (DCM) to the flask. Cool the mixture to 0°C in an ice bath.
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Reaction: Slowly add the catalyst solution (e.g., a copper-based catalyst, 0.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Oxidation: Once the catalyst is added, bubble dry air or oxygen through the solution via a needle while maintaining vigorous stirring at 0°C.
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Monitoring: Monitor the reaction's progress every 30 minutes by taking a small aliquot, quenching it with a citric acid solution, extracting with ethyl acetate, and analyzing the organic layer by TLC.
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Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding an aqueous solution of 1M HCl.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a silica gel column using a slurry method with a 98:2 DCM:Methanol solvent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of THF or a 9:1 DCM:Methanol mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
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Elution: Begin elution with 98:2 DCM:Methanol, collecting fractions.
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Gradient: Gradually increase the solvent polarity to 95:5 DCM:Methanol, then to 90:10 DCM:Methanol. The product typically elutes in the 92:8 to 90:10 range.
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Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
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Isolation: Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound as a solid.
Visual Guides & Diagrams
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting flowchart for low purity issues.
Caption: Simplified pathway for oxidative degradation of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Hexaphenol under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Hexaphenol. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
| Question | Answer |
| My this compound solution changed color after adjusting the pH. Is it degraded? | A color change, particularly under alkaline conditions (pH > 7), can indicate degradation. Phenolic compounds are susceptible to oxidation, which can be accelerated at higher pH, leading to the formation of colored quinone-type structures.[1][2] It is recommended to verify the integrity of your sample using a stability-indicating method like HPLC. |
| I'm observing a loss of this compound potency in my formulation stored at room temperature. What could be the cause? | Elevated temperatures can lead to the thermal degradation of phenolic compounds.[3] The rate of degradation is often temperature-dependent. For optimal stability, it is advisable to store this compound solutions and formulations at controlled, cool temperatures and protected from light. Consider performing a forced degradation study at various temperatures to understand its thermal lability. |
| My this compound sample shows new peaks in the chromatogram after exposure to light. What are these? | The appearance of new peaks upon exposure to light suggests photodegradation.[4][5] Phenolic compounds can undergo various photochemical reactions, including oxidation and rearrangement, leading to the formation of degradation products.[6] To prevent this, handle this compound and its solutions in amber vials or under light-protected conditions. |
| I suspect my this compound is degrading via oxidation. How can I confirm this and prevent it? | To confirm oxidative degradation, you can perform a forced degradation study using an oxidizing agent like hydrogen peroxide.[7][8] The formation of specific degradation products, which can be characterized by techniques like LC-MS, will confirm this pathway. To prevent oxidation, consider using antioxidants in your formulation or purging your solutions with an inert gas like nitrogen or argon. |
| What is the optimal pH range for maintaining this compound stability in aqueous solutions? | Generally, phenolic compounds exhibit greater stability in acidic to neutral pH conditions (pH < 7).[1][2] Alkaline conditions tend to promote ionization of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1] It is recommended to determine the optimal pH for your specific application by conducting a pH stability study. |
Data on Phenolic Compound Stability
The following tables summarize the stability of various phenolic compounds under different stress conditions. This data can serve as a general guide for handling this compound.
Table 1: Effect of pH on the Stability of Phenolic Compounds
| Compound | pH Condition | Observation | Reference |
| Caffeic acid | High pH | Unstable, non-reversible spectral transformations | [1] |
| Chlorogenic acid | High pH | Unstable, non-reversible spectral transformations | [1] |
| Gallic acid | High pH | Unstable, non-reversible spectral transformations | [1] |
| (-)-Catechin | pH 3-11 | Resisted major degradation | [1] |
| Ferulic acid | pH 3-11 | Resisted major degradation | [1] |
| Rutin | pH 3-11 | Resisted major degradation | [1] |
| BHA & BHT | Up to pH 9 | Stable | [9] |
| Ethyl gallate | Alkaline, neutral, weakly acidic | Rapidly vanishes | [9] |
Table 2: Effect of Temperature on the Degradation of Phenolic Compounds
| Compound/Material | Temperature | Observation | Reference |
| Phenol | 10-24 °C | Rate of degradation increases significantly | [10] |
| Phenol | Below 10 °C | Rate of degradation falls off rapidly | [10] |
| Polyphenols from plant material | > 100 °C | Significant drop in total phenolic content | [3] |
| Grape seed flour polyphenols | > 180 °C | Total phenolic content yield dropped | [3] |
| Free α-tocopherol | 180 °C | Greatest degradation rate, followed first-order kinetics | [5] |
Table 3: Effect of Light on the Degradation of Phenolic Compounds
| Compound | Light Condition | Observation | Reference |
| Phenol | UV irradiation | 23.6% degradation | [4] |
| Phenol with graphene | UV irradiation | 76.8% degradation | [4] |
| α-tocopherol (dissolved in methanol) | UV light (6h) | 70% degradation | [5] |
| α-tocopherol (dissolved in hexane) | UV light (6h) | 20% degradation | [5] |
| Trolox C & D-L-alpha-tocopherol | Daylight | Marked influence on stability | [9] |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: pH Stability Study
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Preparation of Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12).
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent. Dilute the stock solution with each buffer to a final concentration appropriate for the analytical method.
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Incubation: Store the prepared samples at a constant temperature in the dark to prevent thermal and photodegradation.
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Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
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Data Evaluation: Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample in a light-protected container (e.g., amber vial wrapped in aluminum foil).
-
Light Exposure: Expose the sample to a controlled light source, such as a photostability chamber with a calibrated UV and visible light output, according to ICH Q1B guidelines. The control sample should be stored at the same temperature but protected from light.
-
Time Points: Withdraw aliquots from both the exposed and control samples at specific time points.
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Analysis: Analyze the samples by HPLC to quantify the amount of this compound and detect the formation of any degradation products.
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Data Comparison: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Protocol 3: Forced Degradation by Oxidation
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Sample Preparation: Prepare a solution of this compound.
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Stress Condition: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide, to the this compound solution.
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Incubation: Store the mixture at room temperature or a slightly elevated temperature to accelerate the reaction.
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Reaction Monitoring: Monitor the reaction by taking aliquots at different time intervals.
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Analysis: Analyze the samples using an HPLC method to determine the loss of this compound and the formation of degradation products. LC-MS can be used to identify the mass of the degradation products, providing insights into the degradation pathway.
Visualizations
The following diagrams illustrate key experimental workflows and potential degradation pathways for phenolic compounds.
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: A simplified pathway for the oxidative degradation of phenolic compounds like this compound.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. ijbpr.com [ijbpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of temperature on phenol degradation in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexaphenol (Cyclotricatechylene) Production Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Hexaphenol (Cyclotricatechylene) production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (Cyclotricatechylene) and what are the main stages to consider for scale-up?
A1: The most prevalent and scalable synthesis is a two-stage process. The first stage is the acid-catalyzed cyclotrimerization of veratrole with formaldehyde to produce Cyclotriveratrylene (CTV).[1] The second stage involves the demethylation of the six methoxy groups on CTV to yield the final product, this compound. Each of these stages presents its own unique set of challenges when moving from laboratory to pilot or industrial scale.
Q2: What are the primary safety concerns when scaling up this compound production?
A2: The primary safety concerns are associated with the reagents used. The synthesis of the precursor, CTV, often involves strong acids and the handling of formaldehyde, which is a toxic and volatile substance.[2] The subsequent demethylation step commonly employs boron tribromide (BBr₃), a highly corrosive and moisture-sensitive reagent that reacts violently with water.[3][4] Proper personal protective equipment (PPE), well-ventilated work areas, and careful handling and quenching procedures are critical at larger scales.
Q3: Why is purification of this compound challenging at a larger scale?
A3: The purification of this compound and its precursor, CTV, can be complex on a large scale. Traditional column chromatography, often used in the lab, becomes economically and practically unfeasible.[3] Phenolic compounds can be difficult to handle due to their potential for oxidation and complex solubility profiles.[5] Common large-scale purification methods include recrystallization, liquid-liquid extraction, and the use of specialized resins.[6][7][8] The choice of method depends on the specific impurity profile of the crude product.
Q4: What are the key parameters to control during the synthesis of the Cyclotriveratrylene (CTV) precursor?
A4: The acid-catalyzed cyclotrimerization of veratrole and formaldehyde is an electrophilic aromatic substitution. Key parameters to control include the reaction temperature, the concentration of the acid catalyst, and the rate of formaldehyde addition. Poor control over these parameters can lead to the formation of undesired oligomers and other byproducts, which complicates purification and reduces the overall yield.[9][10]
Q5: Are there greener alternatives to the traditional synthesis of the CTV precursor?
A5: Yes, research has shown that the use of ionic liquids as a reaction medium for the synthesis of CTV can be a more environmentally friendly alternative to harsh dehydrating acids and large volumes of organic solvents.[11] These methods can also lead to higher yields and simpler product isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in CTV Synthesis | Inefficient electrophilic aromatic substitution. | Ensure the use of a suitable acid catalyst at the correct concentration. Optimize reaction temperature and time.[9] |
| Formation of linear polymers or other byproducts. | Control the stoichiometry of reactants carefully. A slower addition of formaldehyde can sometimes favor the desired cyclotrimerization.[12] | |
| Incomplete Demethylation of CTV | Insufficient demethylating agent (e.g., BBr₃). | While a 1:1 stoichiometric ratio of BBr₃ per methoxy group is often cited, studies suggest that one equivalent of BBr₃ can cleave up to three ether linkages.[13] Carefully optimize the stoichiometry for your specific scale and conditions. |
| Reaction temperature is too low. | While the reaction is often performed at low temperatures to control its reactivity, a gradual increase in temperature might be necessary to drive the reaction to completion.[4] | |
| Product Contamination with Boron Salts | Inadequate quenching and work-up procedure after demethylation. | Ensure a slow and controlled quenching of the reaction mixture with a suitable solvent (e.g., methanol, water) at low temperatures. Thoroughly wash the organic phase during liquid-liquid extraction to remove all water-soluble boron species. |
| Difficulty in Isolating Pure this compound | The product is an oil or amorphous solid. | Develop a robust recrystallization protocol. This may involve screening various solvent systems. If direct crystallization is not feasible, consider converting the crude this compound to a more easily crystallizable derivative, which can then be hydrolyzed back to the pure product after purification. |
| Presence of persistent impurities. | For industrial-scale purification, consider using techniques like extractive distillation with a suitable solvent or adsorption on specific resins to remove challenging impurities.[7][14] |
Quantitative Data
The following table presents a hypothetical comparison of lab-scale versus pilot-scale production of this compound, based on common scale-up observations. Actual results will vary depending on the specific process and equipment.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Potential Challenges in Scale-Up |
| CTV Synthesis Yield | 80-90% | 70-85% | Heat and mass transfer limitations in larger reactors can lead to more side reactions. |
| Demethylation Yield | 85-95% | 75-90% | Maintaining uniform temperature during the addition of highly reactive BBr₃ is critical. |
| Overall Yield | ~68-85% | ~52-76% | Cumulative losses during multi-step synthesis and purification are more pronounced at a larger scale. |
| Purity (after purification) | >99% (by HPLC) | >98% (by HPLC) | Achieving very high purity at a large scale can be costly and may require multiple purification steps. |
| Cycle Time | 1-2 days | 3-5 days | Longer reaction times, heating and cooling cycles, and more complex work-up procedures at scale. |
Experimental Protocols
Synthesis of Cyclotriveratrylene (CTV)
This protocol is a generalized representation and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
Veratrole
-
Formaldehyde (37% aqueous solution)
-
Concentrated Sulfuric Acid
-
Methanol
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool a solution of veratrole in a suitable solvent to 0-5 °C.
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Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
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Add the formaldehyde solution dropwise via the addition funnel over a period of several hours, ensuring the temperature does not exceed 15 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
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Quench the reaction by slowly adding it to a mixture of ice and water.
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Collect the resulting precipitate by filtration and wash thoroughly with water and then with cold methanol.
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Recrystallize the crude CTV from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Demethylation of Cyclotriveratrylene (CTV) to this compound
Warning: Boron tribromide is extremely corrosive and reacts violently with water. This procedure must be carried out under anhydrous conditions in a well-ventilated fume hood by trained personnel.
Materials:
-
Cyclotriveratrylene (CTV)
-
Boron Tribromide (BBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Hydrochloric Acid (1M)
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Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve CTV in anhydrous DCM in a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
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Cool the solution to -78 °C (dry ice/acetone bath).
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Slowly add a solution of BBr₃ in anhydrous DCM dropwise via the addition funnel, maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol.
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Add 1M hydrochloric acid and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway of this compound from Veratrole.
Caption: General workflow for scaling up chemical production.
References
- 1. Cyclotriveratrylene - Wikipedia [en.wikipedia.org]
- 2. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 8. gccpo.org [gccpo.org]
- 9. benchchem.com [benchchem.com]
- 10. CN117486694B - Continuous preparation method of veratraldehyde - Google Patents [patents.google.com]
- 11. Clean, efficient syntheses of cyclotriveratrylene (CTV) and tris-(-allyl)CTV in an ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 13. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
Preventing oxidation of Hexaphenol during storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Hexaphenol (Benzenehexol) to prevent its oxidation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the degradation of this compound during storage and experimentation.
| Observed Issue | Probable Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., yellowing, browning) | Oxidation due to exposure to air (oxygen) and/or light. | Store this compound under an inert atmosphere (e.g., argon or nitrogen).[1] Protect from light by using amber or opaque containers and storing in a dark location.[2][3] |
| Appearance of new peaks in HPLC or GC analysis of the stored sample | Chemical degradation of this compound. The primary degradation products are often quinone-type compounds like tetrahydroxy-p-benzoquinone (THBQ).[4] | Confirm the identity of the new peaks using mass spectrometry (MS). Review storage and handling procedures to eliminate exposure to oxygen, light, and potential contaminants.[5] Ensure the use of high-purity, peroxide-free solvents for analysis. |
| Decreased potency or altered biological activity of this compound | Degradation of the active compound due to oxidation. | Re-evaluate the storage conditions. Ensure the compound is stored at the recommended low temperature.[2][6] Conduct a stability study to determine the rate of degradation under your specific storage conditions. |
| Changes in solubility of the stored this compound | Formation of less soluble oxidation products or polymers. | Filter the solution to remove any particulate matter before use. Consider re-purification of the this compound stock if significant insolubility is observed. |
| Inconsistent experimental results using this compound from different batches or stored for varying durations | Variable levels of degradation in the this compound stock. | Always use a fresh, properly stored batch of this compound for critical experiments. Qualify new batches by comparing their analytical profiles (e.g., by HPLC) to a reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent oxidation?
A1: To ensure the long-term stability of this compound, it is recommended to store it at low temperatures (2-8°C is a common guideline for sensitive pharmaceuticals).[2][6] For maximum protection against oxidation, store it under an inert atmosphere, such as argon or nitrogen, and protect it from light by using amber glass vials or storing it in a dark place.[2][3][5]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is oxidation.[4] As a polyphenol, it is susceptible to oxidation, especially in the presence of oxygen, light, and elevated temperatures.[7] This process can lead to the formation of colored quinone-type compounds, such as tetrahydroxy-p-benzoquinone (THBQ).[4]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, adding antioxidants can be an effective strategy to inhibit the oxidation of phenolic compounds. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications. Common antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol). The compatibility of any antioxidant with your specific experimental system should be validated.
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9] A validated HPLC method can separate this compound from its degradation products, allowing for the quantification of its purity. Regular analysis of stored samples can help track any degradation.
Q5: What are the visual signs of this compound degradation?
A5: A common visual indicator of this compound oxidation is a change in color. Pure this compound is typically a white or off-white crystalline solid.[4] The development of a yellow or brown color suggests the formation of colored oxidation products.
Data on Storage Conditions and Stability of Phenolic Compounds
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 6 Months (Illustrative) | Key Considerations |
| Optimal | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | >99% | Ideal for long-term storage of stock solutions and solid material. |
| Sub-optimal A | 2-8°C | Air | Dark (Amber Vial) | 95-99% | Risk of slow oxidation due to the presence of oxygen. |
| Sub-optimal B | Room Temperature (~25°C) | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | 90-95% | Higher temperatures accelerate degradation reactions.[10] |
| Poor | Room Temperature (~25°C) | Air | Exposed to Light | <90% | Combination of oxygen, light, and ambient temperature leads to significant degradation.[10][11] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for this compound Storage
This protocol describes the procedure for storing this compound under an inert gas to minimize exposure to oxygen.
Materials:
-
This compound (solid or in solution)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing
-
Septum (optional, for solutions)
Procedure:
-
Place the this compound solid or solution into the amber glass vial.
-
If using a septum for a solution, securely crimp it onto the vial.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air. The flow rate should be low to avoid splashing the liquid or disturbing the solid.
-
While maintaining the inert gas flow, slowly withdraw the tubing and immediately seal the vial tightly with the screw cap.
-
Label the vial clearly with the compound name, date, storage conditions, and any added antioxidants.
-
Store the vial under the recommended temperature and light conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect oxidation products. Method optimization and validation are crucial for accurate results.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength using DAD).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[9]
Data Analysis:
-
The purity of the sample can be estimated using the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.[12]
-
For quantitative analysis of specific impurities like THBQ, certified reference standards are required for calibration.
Visualizations
Caption: Chemical pathway of this compound oxidation.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Best Practices for Handling and Storing Solvents [postapplescientific.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov.ph [fda.gov.ph]
- 4. Benzenehexol - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Purification of Crude Hexaphenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Hexaphenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound using common laboratory techniques.
Issue 1: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a target Rf value between 0.2 and 0.4 for this compound.[1] Consider using a different solvent system with varying polarities, such as replacing ethyl acetate with dichloromethane or using a ternary mixture.[1] For aromatic compounds like phenols, incorporating toluene into the solvent system (e.g., 10% EtOAc in toluene) can significantly improve separation. |
| Incorrectly Packed Column | Ensure the column is packed uniformly to prevent channeling.[1] Avoid letting the solvent level drop below the top of the silica gel to prevent cracks or bubbles in the silica bed.[1] |
| Improper Sample Loading | Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band to ensure sharp separation.[1] If the product is insoluble, it can be loaded onto the column by adsorbing it onto a small amount of silica gel. |
| Compound Degradation on Silica Gel | Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel.[1] Consider using deactivated silica gel (by adding 1-3% triethylamine to the eluent) or switching to a different stationary phase like alumina or Florisil.[1][2] |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Oiling Out Instead of Crystallizing | This occurs when the compound is insoluble in the hot solvent. Try using a solvent mixture where the compound has a lower solubility difference between hot and cold conditions. Heptane/ethyl acetate and methanol/water are common mixtures to try. |
| No Crystal Formation Upon Cooling | The solution may not be saturated. Evaporate some of the solvent to increase the concentration of this compound.[3] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery of Purified Product | The compound may be too soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[4] Avoid using an excessive amount of solvent for dissolution. |
| Impurities Co-crystallizing with the Product | The cooling process may be too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[5] If impurities persist, a second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For phenolic compounds, impurities could be other phenolic derivatives or compounds with similar polarity.
Q2: How can I effectively remove colored impurities from my this compound sample?
A2: Activated charcoal can be used to remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then filter it through Celite to remove the charcoal before proceeding with crystallization or chromatography.
Q3: My this compound is not eluting from the silica gel column. What should I do?
A3: If your compound is not eluting, the solvent system is likely not polar enough.[1] Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.
Q4: Can I use a technique other than chromatography or recrystallization for purification?
A4: Yes, liquid-liquid extraction can be a useful first step to remove impurities with significantly different acid-base properties or polarities.[5][6] For instance, an acidic or basic wash can remove corresponding impurities.
Q5: How do I choose the right solvent for recrystallization?
A5: An ideal recrystallization solvent will dissolve the crude mixture at high temperatures but not at low temperatures.[5] It is recommended to perform solubility tests with a variety of potential solvents to find the most suitable one.[4]
Quantitative Data Summary
The following table summarizes key parameters for column chromatography of phenolic compounds, which can be adapted for this compound purification.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (200-400 mesh) | Standard for most applications.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with low polarity and gradually increase. The exact ratio should be determined by TLC.[1] |
| Target Rf Value (TLC) | 0.2 - 0.4 | Provides good separation on the column.[1] |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) | Higher ratios are used for difficult separations.[1] |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the column runs to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound.
-
Product Isolation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble when hot and insoluble when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4]
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Overcoming Solubility Issues of Hexaphenol in Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Hexaphenol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: The term "this compound" can refer to two distinct compounds, which can be a source of confusion. It is crucial to identify the specific compound you are working with by its CAS number.
-
Benzenehexol (Hexahydroxybenzene), CAS 608-80-0: This compound consists of a benzene ring substituted with six hydroxyl groups. It is a crystalline solid.[1][2] While it is soluble in hot water, its solubility in cold aqueous solutions can be limited.[1][3]
-
Cyclotricatechylene (10,15-Dihydro-5H-tribenzo[a,d,g]annulene-2,3,7,8,12,13-hexol), CAS 1506-76-9: This is a larger, more complex molecule also possessing six phenolic hydroxyl groups.[4] It is generally soluble in organic solvents but has limited solubility in water, which poses a significant challenge for its use in aqueous biological assays and formulations.[4]
Poor aqueous solubility is a major hurdle in drug development, as it can lead to low bioavailability and difficulty in formulating effective delivery systems.[5][6] For laboratory research, insolubility in reaction media can hinder the accuracy and reproducibility of experiments.
Q2: What are the initial steps to dissolve this compound?
A2: For Benzenehexol (CAS 608-80-0) , which is known to be soluble in hot water, gentle heating of the aqueous solution can be an effective initial step.[1][3]
For This compound (CAS 1506-76-9) , which has limited water solubility, a common starting point is to create a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] This stock solution can then be diluted into the aqueous reaction medium. However, care must be taken to avoid precipitation upon dilution.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Here are some troubleshooting steps:
-
Lower the concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a more diluted stock solution or a smaller volume of the stock.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or polyethylene glycol (PEG).[7]
-
Adjust the pH: The solubility of phenolic compounds can be highly pH-dependent.[8] For acidic phenols, increasing the pH of the aqueous medium can significantly increase solubility by deprotonating the hydroxyl groups.
-
Employ sonication: A brief sonication in a water bath can help to break up small precipitates and redissolve the compound.
-
Gentle warming: As with initial dissolution, gentle warming of the final solution can sometimes help to redissolve precipitates. However, be cautious of potential compound degradation with prolonged heat exposure.
Troubleshooting Guides
Issue 1: this compound (CAS 1506-76-9) will not dissolve in my desired aqueous reaction medium.
This guide provides a systematic approach to solubilizing this compound (CAS 1506-76-9) and other poorly water-soluble phenolic compounds.
Caption: Logical workflow for troubleshooting this compound solubility issues.
Issue 2: How can I quantify the total phenolic content of my this compound solution?
The Folin-Ciocalteu assay is a common method for determining the total phenolic content of a sample. The principle is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, which results in a blue-colored complex that can be measured spectrophotometrically.
Caption: Experimental workflow for the Folin-Ciocalteu total phenolic content assay.
Data Presentation
Table 1: Solubility of this compound Compounds in Various Solvents
| Compound | CAS Number | Solvent | Solubility | Temperature (°C) | Notes |
| Benzenehexol | 608-80-0 | Water | 999 g/L (calculated) | 25 | Freely soluble.[6][9] |
| Hot Water | Soluble | - | Qualitative data.[1][3] | ||
| Ethanol | Difficulty soluble | - | Qualitative data.[10] | ||
| Diethyl Ether | Difficulty soluble | - | Qualitative data.[10] | ||
| Benzene | Difficulty soluble | - | Qualitative data.[10] | ||
| This compound | 1506-76-9 | Water | Limited solubility | Room Temperature | Qualitative data.[4] |
| Organic Solvents | Soluble | Room Temperature | Includes solvents like DMSO, ethanol. Specific quantitative data is not readily available.[4] | ||
| Fluorinated Solvents | Enhanced solubility for certain derivatives | - | Relevant for specific applications like lithography.[11] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes a general method for dissolving a poorly water-soluble compound like this compound (CAS 1506-76-9) for use in aqueous media.[7]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh a precise amount of this compound powder (e.g., 3.66 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration (e.g., 1 mL for a 10 mM stock solution of this compound with a molecular weight of 366.4 g/mol ).
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Prepare an Intermediate Dilution in a Co-solvent:
-
In a new tube, dilute the high-concentration stock solution with a suitable co-solvent like ethanol. For example, add 100 µL of the 10 mM DMSO stock to 900 µL of absolute ethanol to create a 1 mM solution in a 10:90 DMSO:ethanol mixture.
-
-
Prepare the Final Aqueous Solution:
-
Add the desired volume of the intermediate co-solvent stock solution to your pre-warmed aqueous buffer. Crucially, add the organic stock to the aqueous buffer while vortexing , not the other way around, to ensure rapid dispersion.
-
For example, add 10 µL of the 1 mM intermediate stock to 990 µL of PBS to obtain a 10 µM final concentration with a final co-solvent concentration of 1%.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: pH Adjustment for Enhanced Solubility
This protocol is suitable for phenolic compounds that are weak acids. By raising the pH of the aqueous medium above the pKa of the phenolic hydroxyl groups, the compound becomes ionized and more water-soluble.[8]
Materials:
-
This compound powder
-
DMSO (for initial stock)
-
Aqueous buffers of various pH values (e.g., pH 7.4, 8.0, 9.0)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
-
Determine Optimal pH:
-
In separate tubes, add a small volume of the DMSO stock to a series of aqueous buffers with different pH values (e.g., 10 µL stock in 990 µL of each buffer).
-
Vortex each tube and visually inspect for solubility. The pH at which the compound remains in solution is a suitable starting point.
-
-
Prepare the Final Solution:
-
Add the desired volume of the this compound stock solution to the aqueous medium with the selected optimal pH while vortexing.
-
Alternatively, you can dilute the stock in a lower pH buffer and then titrate the pH upwards using a dilute NaOH solution while monitoring with a pH meter until the compound dissolves.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Prepare an aqueous solution of HP-β-CD. The concentration will depend on the required solubility enhancement and should be determined empirically (a common starting point is 1-10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Separation and Quantification:
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
The concentration of the solubilized this compound can be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Mandatory Visualization
Hypothetical Signaling Pathway for a Phenolic Antioxidant
While a specific signaling pathway for this compound is not well-documented, many phenolic compounds exert their biological effects, such as antioxidant and anti-inflammatory responses, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: A representative signaling pathway for phenolic antioxidants.
References
- 1. Benzenehexol - Wikipedia [en.wikipedia.org]
- 2. scitoys.com [scitoys.com]
- 3. Hexahydroxybenzene (CAS 608-80-0) - RUO [benchchem.com]
- 4. CAS 1506-76-9: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS # 608-80-0, Hexahydroxybenzene, 1,2,3,4,5,6-Benzenehexaol, 1,2,3,4,5,6-Benzenehexol, NSC 528169 - chemBlink [chemblink.com]
- 7. Influence of Polymers Diversity on the Dissolution Kinetics of Encapsulated p-Coumaric Acid in Oral Systems [mdpi.com]
- 8. Cyclotricatechylene based porous crystalline material: Synthesis and applications in gas storage - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. benzenehexaol [chemister.ru]
- 11. Buy this compound | 1506-76-9 [smolecule.com]
- 12. This compound | High-Purity Research Chemical [benchchem.com]
Technical Support Center: Synthesis of Hexaphenol and Polyphenolic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in the synthesis of hexaphenol and other complex polyphenolic compounds. This guide provides troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is the most common synthetic route?
A1: "this compound" is not a standard chemical name. It is often used to refer to hexahydroxybenzene , a compound where six hydroxyl groups are substituted onto a benzene ring. One of the most convenient and well-established methods for its synthesis is the reduction of tetrahydroxy-p-benzoquinone.[1][2]
Q2: What are the main challenges in the synthesis of complex polyphenolic compounds?
A2: The synthesis of polyphenols, particularly through oxidative coupling, presents several challenges. These include controlling regioselectivity (ortho-ortho, para-para, ortho-para coupling), preventing over-oxidation to form undesirable byproducts like quinones, and achieving high yields.[3][4][5] For enzymatic synthesis, catalyst stability and substrate specificity can be significant hurdles.
Q3: What types of catalysts are typically used for polyphenol synthesis?
A3: A variety of catalysts are employed, depending on the desired transformation. For oxidative coupling of phenols, transition metal complexes involving vanadium, copper, iron, and ruthenium are common.[3][4] For the synthesis of polyphenolic esters, immobilized lipases like Novozym 435 are frequently used.[6] Additionally, enzymatic catalysts such as peroxidases and laccases are used for the oxidative polymerization of phenols.[7]
Q4: How can I improve the yield and selectivity of my polyphenol synthesis?
A4: Optimizing reaction conditions is key. This includes careful selection of the catalyst, solvent, temperature, and reaction time. For oxidative couplings, the choice of metal catalyst and ligands can significantly influence site-selectivity.[3] In enzymatic reactions, controlling the pH and enzyme concentration is crucial. The use of protecting groups can also be a strategy to direct the reaction to the desired positions.
Q5: Are there greener or more sustainable methods for polyphenol synthesis?
A5: Yes, enzymatic catalysis is considered an environmentally friendly approach as it operates under mild conditions and often uses water as a solvent.[7] Additionally, methods that utilize readily available biomass feedstocks are being actively researched.[6] The development of recyclable heterogeneous catalysts is another key area of green chemistry in polyphenol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound (hexahydroxybenzene) and other polyphenols.
Issue 1: Low Yield in Hexahydroxybenzene Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reduction of tetrahydroxy-p-benzoquinone. | Ensure the reducing agent (e.g., stannous chloride) is fresh and used in the correct stoichiometric amount. Monitor the reaction for the disappearance of the initial deep red color, which indicates the reduction is proceeding.[1] |
| Re-oxidation of the product. | Hexahydroxybenzene is sensitive to oxidation by air. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during the collection and drying of the product.[1][2] |
| Loss of product during workup. | The product is soluble in hot water.[2] Avoid excessive washing with hot solvents. Use cold, acidified ethanol for washing to minimize solubility losses.[1] |
Issue 2: Poor Selectivity in Catalytic Oxidative Coupling of Phenols
| Possible Cause | Troubleshooting Step |
| Lack of catalyst control. | The choice of metal catalyst and its ligand sphere is critical for directing the regioselectivity. Experiment with different catalysts (e.g., vanadium, copper, iron-based) and ligands to find the optimal system for your specific substrates.[3] |
| Substrate reactivity. | The electronic and steric properties of the phenol starting material influence the coupling outcome. Consider modifying the substrate with directing groups or protecting groups to favor the desired coupling product. |
| Over-oxidation of the product. | The biphenol product can sometimes be more easily oxidized than the starting material.[3] Carefully control the amount of oxidant and the reaction time to minimize the formation of quinones and other over-oxidation byproducts. Consider using a milder oxidant. |
Issue 3: Catalyst Deactivation in Enzymatic Polyphenol Synthesis
| Possible Cause | Troubleshooting Step |
| Unfavorable reaction conditions. | Enzymes are sensitive to pH and temperature. Ensure the reaction buffer is at the optimal pH for the specific enzyme being used. Avoid excessive temperatures that can lead to denaturation. |
| Inhibition by substrate or product. | High concentrations of the substrate or product can sometimes inhibit enzyme activity. Try a fed-batch approach where the substrate is added gradually over time. |
| Presence of denaturing agents. | Certain organic solvents or impurities can denature the enzyme. Ensure the purity of your reagents and consider using a more enzyme-compatible solvent system. Immobilizing the enzyme on a solid support can sometimes improve its stability and reusability.[6] |
Quantitative Data Presentation
Table 1: Comparison of Catalysts for Polyphenolic Ester Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Novozym 435 | Tyrosol and Oleic Acid | Vacuum | 80 | 2 | 95 | [6] |
| Novozym 435 | Dihydrocaffeic acid and Linoleoyl alcohol | Hexane/2-butanone | 55 | ~240 | 99 | [6] |
| CALB | Octanoic acid and Hydroxytyrosol | - | 50 | 20 | 85-90 | [6] |
| p-Toluenesulfonic acid | Polyphenolic acids and Fatty alcohols | Toluene | Reflux | - | Varies | [6] |
| Sulfonic acid ionic liquids | Polyphenolic acids and Fatty alcohols | - | - | - | Varies | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of Hexahydroxybenzene
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Tetrahydroxyquinone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
2.4 N Hydrochloric acid (HCl)
-
12 N Hydrochloric acid (HCl)
-
Decolorizing carbon
-
Ethanol
Procedure:
-
In a 1.5 L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of 2.4 N hydrochloric acid and bring the solution to a boil.
-
To the boiling, deep-red solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The color will fade, and grayish crystals of hexahydroxybenzene will precipitate.
-
Add 250 ml of 12 N hydrochloric acid and heat the mixture to boiling with constant stirring.
-
Remove the beaker from the heat and add an additional 600 ml of 12 N hydrochloric acid. Allow the mixture to cool to room temperature and then cool further in a refrigerator.
-
Purification: Dissolve the crude product in 450 ml of hot 2.4 N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon.
-
Filter the hot solution and rinse the carbon with 75 ml of boiling water, combining the rinse with the filtrate.
-
Add 1 L of 12 N hydrochloric acid to the filtrate and cool the mixture in a refrigerator.
-
Collect the resulting snow-white crystals of hexahydroxybenzene under a nitrogen or carbon dioxide atmosphere using a Büchner funnel with a sintered-glass disk.
-
Wash the crystals with 100 ml of a cold 1:1 mixture of ethanol and 12 N hydrochloric acid.
-
Dry the final product in a vacuum desiccator over sodium hydroxide pellets. The expected yield is 7.1–7.8 g.
Visualizations
Caption: Experimental workflow for the synthesis and purification of hexahydroxybenzene.
Caption: Logical workflow for catalyst selection in polyphenolic compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hexahydroxybenzene (CAS 608-80-0) - RUO [benchchem.com]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Hexaphenoxycyclotriphosphazene
Hexaphenoxycyclotriphosphazene (HPCTP) is a non-halogenated flame retardant of significant interest in the development of fire-resistant polymers. Its synthesis is a critical area of research for improving efficiency, yield, and purity. This guide provides a comparative analysis of common synthesis routes for HPCTP, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development and material science.
Two primary synthetic strategies for HPCTP are prevalent: a two-step approach involving the initial synthesis of hexachlorocyclotriphosphazene (HCCP) followed by its phenoxylation, and a more direct one-pot synthesis from commercially available HCCP.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data from various reported synthesis methods for hexaphenoxycyclotriphosphazene.
| Parameter | Route 1: Two-Step Synthesis with In-Situ HCCP | Route 2: One-Pot Synthesis with Pre-formed Phenoxide | Route 3: Direct Reaction with Phenol and NaOH |
| Starting Materials | Phosphorus pentachloride, Ammonium chloride, Phenol, Sodium hydroxide | Hexachlorocyclotriphosphazene, Phenol, Potassium hydroxide | Hexachlorocyclotriphosphazene, Phenol, Sodium hydroxide |
| Solvent | Chlorobenzene | Chlorobenzene, Methanol, Ketone | Tetrahydrofuran (THF) |
| Catalyst/Reagent | Magnesium chloride, Pyridine | Potassium phenate (pre-formed) | Sodium hydroxide |
| Reaction Temperature | HCCP Synthesis: 80-130°C; Phenoxylation: 80-120°C | Phenoxide formation: Reflux; Phenoxylation: Reflux | 65°C |
| Reaction Time | HCCP Synthesis: 6-10 hours; Phenoxylation: 10-16 hours | Phenoxide formation: 0.5-2 hours; Phenoxylation: 4-48 hours | 48 hours |
| Overall Yield | 76.5% - >98%[1][2] | High (not explicitly quantified in cited patents) | 92.0% |
| Product Purity | ≥99%[2] | High (focus on low chloride content) | Not specified |
| Key Advantages | High purity and yield in an integrated process.[1][2] | Avoids isolation of intermediate phenoxide. | High yield under milder temperature conditions. |
| Key Disadvantages | Longer overall reaction time, multi-step process.[2] | Requires solvent exchange and phenoxide preparation step. | Very long reaction time. |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes.
Route 1: Two-Step Synthesis with In-Situ HCCP Preparation
This method first synthesizes hexachlorocyclotriphosphazene (HCCP) which then reacts with a phenoxide.
-
Step 1: Synthesis of Hexachlorocyclotriphosphazene (HCCP)
-
To a reactor, add phosphorus pentachloride and ammonium chloride.
-
Introduce a composite catalyst of zinc chloride, iron(III) chloride, and magnesium chloride, along with pyridine as an acid-binding agent and chlorobenzene as the solvent.[2]
-
Heat the reaction mixture to a temperature between 80°C and 130°C for 6 to 10 hours.[2]
-
After the reaction, cool the mixture to room temperature and filter to remove residual solids, yielding a chlorobenzene solution of HCCP.[2]
-
-
Step 2: Synthesis of Hexaphenoxycyclotriphosphazene (HPCTP)
-
In a separate reactor, prepare potassium phenate.
-
Add the chlorobenzene solution of HCCP dropwise to the potassium phenate.
-
Maintain the reaction temperature between 80°C and 120°C for 10 to 16 hours.[2]
-
The final product is obtained after decolorizing and condensing crystallization.[2] The total recovery for this process is reported to be 76.5%, with a purity of ≥99%.[2]
-
Route 2: One-Pot Synthesis with Pre-formed Phenoxide
This route involves the preparation of a phenolate which then reacts with HCCP.
-
Disperse phenol and an alkali metal hydroxide in methanol under an inert atmosphere and reflux for 0.5-2 hours.[3]
-
Remove the methanol solvent and dry the resulting phenolate.[3]
-
Place the phenolate and a ketone solvent into a reactor.
-
Add a ketone solution of hexachlorocyclotriphosphazene dropwise into the reactor and reflux for 4-48 hours.[3]
-
After the reaction, remove and recycle the solvent.[3]
-
The crude product is washed with deionized water, centrifuged, and dried.[3]
-
The crude product is then purified by recrystallization from an alcohol solvent.[3]
Route 3: Direct Reaction of HCCP with Phenol and Sodium Hydroxide
This method involves the direct reaction of HCCP with phenol in the presence of sodium hydroxide.
-
Hexaphenoxycyclotriphosphazene is synthesized by the reaction of hexachlorocyclotriphosphazene (HCCP) with phenol and sodium hydroxide.
-
The reaction is carried out in tetrahydrofuran (THF) as a solvent.
-
The optimal reaction conditions are a reaction temperature of 65°C and a reaction time of 48 hours.
-
The molar ratio of phenol to sodium hydroxide is 1:1, and the molar ratio of phenol to HCCP is 8:1.
-
Under these conditions, the yield of HPCTP can reach up to 92.0%.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of hexaphenoxycyclotriphosphazene, highlighting the key stages from starting materials to the final product.
Caption: Generalized workflow for Hexaphenoxycyclotriphosphazene (HPCTP) synthesis.
References
- 1. CN103319538A - Preparation method of hexaphenoxy cyclotriphosphazene - Google Patents [patents.google.com]
- 2. CN103539820A - Preparation method of hexaphenoxycyclotriphosphazene - Google Patents [patents.google.com]
- 3. CN103435653A - Preparation method of hexaphenoxycyclotriphosphazene (HPCTP) - Google Patents [patents.google.com]
Hexaphenol vs. Other Polyphenols: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of hexaphenol against other major classes of polyphenols. While direct comparative experimental data for this compound is limited, this document synthesizes available quantitative data for various polyphenols, details the experimental protocols for their assessment, and explores the underlying signaling pathways involved in their antioxidant action.
Introduction to Polyphenols as Antioxidants
Polyphenols are a large and diverse group of naturally occurring compounds found in plants.[1] Their antioxidant properties, primarily attributed to their ability to scavenge free radicals, have garnered significant interest in the scientific community for their potential roles in preventing and mitigating diseases associated with oxidative stress.[2] The main mechanisms of antioxidant activity include donating a hydrogen atom or an electron to neutralize free radicals, and chelating metal ions to prevent the generation of reactive oxygen species (ROS).[2]
This guide focuses on comparing this compound with four major classes of polyphenols: flavonoids, phenolic acids, stilbenes, and lignans.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of polyphenols is commonly evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or as Trolox equivalents (TEAC), where a lower IC50 and a higher TEAC value indicate greater antioxidant activity.
This compound (Benzenehexol)
This compound, also known as benzenehexol, is a polyphenol with a simple yet potent structure consisting of a benzene ring with six hydroxyl (-OH) groups.[3] This high degree of hydroxylation theoretically suggests a very high antioxidant potential due to the numerous sites available for donating hydrogen atoms to neutralize free radicals. In vitro studies have suggested that benzenehexol possesses antioxidant properties, potentially acting through free radical scavenging and metal ion chelation. However, comprehensive quantitative data from standardized antioxidant assays are currently scarce in publicly available literature, making direct comparisons with other polyphenols challenging.
Flavonoids
Flavonoids are the most abundant and well-studied class of polyphenols. Their basic structure consists of two aromatic rings linked by a three-carbon bridge.
-
Quercetin , a prominent flavonoid found in many fruits and vegetables, is known for its strong antioxidant activity.
Phenolic Acids
Phenolic acids are characterized by a phenolic ring and a carboxylic acid function.
-
Gallic acid , found in gallnuts, tea, and some fruits, is a simple phenolic acid with potent antioxidant properties.
Stilbenes
Stilbenes have a C6-C2-C6 structure.
-
Resveratrol , famously found in red wine and grapes, is a well-researched stilbene with various reported health benefits, including antioxidant effects.[4][5][6]
Lignans
Lignans are formed by the dimerization of two cinnamic acid residues.
-
Secoisolariciresinol , found in flaxseed, is a lignan precursor that is converted by the gut microbiota into enterolignans with antioxidant activity.
Quantitative Data on Antioxidant Capacity
The following tables summarize the available quantitative data for representative compounds from each polyphenol class based on common antioxidant assays. It is important to note that these values can vary between studies due to different experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Polyphenol Class | Representative Compound | IC50 (µM) |
| This compound | Benzenehexol | Data Not Available |
| Flavonoids | Quercetin | ~4.6[7] |
| Phenolic Acids | Gallic Acid | ~1.03 (converted from µg/mL)[8] |
| Stilbenes | Resveratrol | ~89 (converted from µg/mL)[5] |
| Lignans | Secoisolariciresinol | Data Not Available |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Polyphenol Class | Representative Compound | TEAC (Trolox Equivalents) |
| This compound | Benzenehexol | Data Not Available |
| Flavonoids | Quercetin | ~1.89 (converted from µg/mL IC50)[8] |
| Phenolic Acids | Gallic Acid | ~1.03 (converted from µg/mL IC50)[8] |
| Stilbenes | Resveratrol | ~3.12 (converted from µg/mL IC50)[8] |
| Lignans | Secoisolariciresinol | Data Not Available |
Higher TEAC values indicate higher antioxidant activity. Note: Values are estimated based on reported IC50 values and may not be directly comparable.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Polyphenol Class | Representative Compound | ORAC Value (µmol TE/g) |
| This compound | Benzenehexol | Data Not Available |
| Flavonoids | Quercetin | ~4.07 - 12.85 (µmol TE/µmol)[9] |
| Phenolic Acids | Gallic Acid | High, but specific values vary[10] |
| Stilbenes | Resveratrol | 23.12[5] |
| Lignans | Secoisolariciresinol | Data Not Available |
Higher ORAC values indicate higher antioxidant activity.
Signaling Pathways Modulated by Polyphenols
Beyond direct radical scavenging, polyphenols exert their antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Many polyphenols, including curcumin and resveratrol, have been shown to activate the Nrf2 pathway.[[“]][13]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14][15] Chronic activation of the NF-κB pathway is associated with inflammation. Many polyphenols have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[16][17][18][19][20] This inhibition can occur at various steps, including preventing the degradation of IκBα and blocking the translocation of NF-κB to the nucleus.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[21][22]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (this compound or other polyphenols) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions and an equal volume of the DPPH working solution.[23] A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[21]
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Mixture: Add a small volume of the sample dilution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][24]
Protocol:
-
Reagent Preparation: Prepare a fluorescein working solution and an AAPH solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample and Standard Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (Trolox).
-
Reaction Setup: In a black 96-well plate, add the fluorescein working solution to each well, followed by the sample or Trolox standard dilutions.[7]
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and fluorescence decay.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzenehexol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 11. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 17. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scielo.br [scielo.br]
- 24. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Synthesized Hexaphenol: A Comparative Guide
This guide provides a comprehensive comparison of key spectroscopic methods for the validation of a newly synthesized hexaphenol, a class of polyphenolic compounds with significant potential in drug development and materials science. We present objective comparisons of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by hypothetical experimental data and detailed protocols to guide researchers in confirming the structure and purity of their synthesized compounds.
Overview of Spectroscopic Techniques
The structural confirmation of a synthesized molecule like this compound is a critical step that relies on a suite of complementary analytical techniques. Each method provides unique information, and together they allow for an unambiguous determination of the molecular structure. Spectrophotometric methods are among the most common analytical techniques due to their sensitivity, speed, and reproducibility.[1]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, and chemical environment of nuclei (¹H, ¹³C). | Provides absolute, quantitative structural information and is considered the gold standard for structural elucidation.[2] | Lower sensitivity, requires soluble samples, and can be time-consuming, especially for ¹³C NMR.[2] |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns. | Extremely high sensitivity, provides exact molecular weight, and serves as a molecular "fingerprint".[3] | Fragmentation can be complex to interpret; does not provide stereochemical information. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., -OH, C=C aromatic). | Fast, relatively inexpensive, and requires minimal sample preparation.[4] | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| UV-Vis Spectroscopy | Information about conjugated π-systems and the presence of chromophores. | Simple, low-cost, and useful for quantitative analysis and confirming the presence of phenolic compounds.[1][5] | Lacks specificity for detailed structural determination.[6] |
Experimental Workflow for Spectroscopic Validation
The validation process follows a logical sequence, starting from the purified compound and employing various spectroscopic techniques to build a complete structural profile.
Caption: General workflow for the validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For a synthesized this compound, both ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the placement of protons and hydroxyl groups.
Hypothetical NMR Data for a this compound Derivative
-
¹H NMR (500 MHz, DMSO-d₆) : This spectrum would confirm the number and environment of non-exchangeable protons.
-
¹³C NMR (125 MHz, DMSO-d₆) : This spectrum reveals the number of unique carbon atoms and their chemical environment (aromatic, substituted).
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | 9.52 | broad s | 6H | Ar-OH |
| 7.85 | s | 6H | Ar-H | |
| 7.15 | s | 6H | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Hypothetical Data | 155.4 | C -OH |
| 138.2 | Ar-C | |
| 129.8 | Ar-C | |
| 115.6 | Ar-CH |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean NMR tube.
-
Instrument : Varian Inova-500 (500 MHz) or similar spectrometer.[7]
-
¹H NMR Acquisition : Acquire the spectrum at 25 °C. Typical parameters include a 30-degree pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time (e.g., several hours) may be required.[2]
-
Data Processing : Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).[8] This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the synthesized this compound, allowing for the unambiguous determination of its elemental formula. Fragmentation patterns can further corroborate the proposed structure.
Hypothetical HRMS Data for a this compound Derivative (C₃₆H₂₄O₆)
| Technique | Ion Mode | m/z (calculated) | m/z (found) | Assignment |
| HRMS-ESI | Negative | 551.1495 [M-H]⁻ | 551.1499 | Molecular Ion |
| MS/MS Fragments | Negative | - | 459.1181 | [M-H - C₆H₄O]⁻ |
| - | 275.0657 | Further Fragments |
Experimental Protocol: ESI-TOF MS Analysis
-
Sample Preparation : Prepare a dilute solution of the this compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonia to aid ionization.[9]
-
Instrument : An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer (e.g., Triple TOF 4600).[9]
-
Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. For phenols, negative mode is often preferred as they readily form [M-H]⁻ ions.[9][10] Acquire data over a relevant mass range (e.g., m/z 100-1000).
-
Data Analysis : Determine the exact mass of the molecular ion peak and use software to calculate the most probable elemental composition. Compare the isotopic pattern with the theoretical pattern for the proposed formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For a this compound, the key signatures are the O-H stretching of the phenol groups and the C=C stretching of the aromatic rings.[11]
Hypothetical FT-IR Data for a this compound Derivative
| Absorption Band (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic -OH |
| 3050 | C-H stretch | Aromatic C-H |
| 1610, 1500, 1450 | C=C stretch | Aromatic Ring |
| 1230 | C-O stretch | Phenolic C-O |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : Place a small amount of the dry, solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrument : PerkinElmer Spectrum One or similar FT-IR spectrometer.[7]
-
Background Scan : Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the expected functional groups.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy detects electronic transitions within a molecule and is characteristic of conjugated systems, such as the aromatic rings in hexaphenols. While not structurally definitive on its own, it can confirm the presence of the expected chromophore.
Hypothetical UV-Vis Data for a this compound Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol | 285 | 25,000 M⁻¹cm⁻¹ | π → π* |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation : Prepare a stock solution of the this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument : Cary 50 UV-Vis spectrometer or similar.[7]
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-600 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).[11]
Application Context: Potential Signaling Pathway Inhibition
Hexaphenols are often investigated for their biological activity, such as antioxidant or anti-inflammatory effects, which frequently involve the modulation of cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where a synthesized this compound inhibits a pro-inflammatory pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 6. ijset.in [ijset.in]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. Ultra-fast liquid chromatography coupled with electrospray ionization/time-of- flight mass spectrometry for rapid phenolic profiling of red maple (Acer rubrum) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Electronic Properties of Hexaphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of hexaphenol derivatives, focusing on hexaphenylbenzene-based compounds. The objective is to offer a clear overview of how functional group modifications impact key electronic parameters, supported by experimental data and detailed methodologies.
Introduction to this compound Derivatives
This compound derivatives are a class of organic molecules characterized by a central aromatic core substituted with six phenol groups. Their rigid, propeller-like structure and potential for extensive π-conjugation make them promising candidates for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting energy gap, are critical determinants of their performance in such devices. By systematically modifying the peripheral functional groups on the this compound scaffold, these electronic properties can be tuned to meet the specific requirements of a given application.
Comparison of Electronic Properties
The electronic properties of this compound derivatives are highly sensitive to the nature of the substituent groups attached to the aromatic core. Electron-donating groups (EDGs) tend to raise the HOMO level, while electron-withdrawing groups (EWGs) typically lower the LUMO level. These shifts directly influence the HOMO-LUMO gap, which in turn affects the material's absorption and emission characteristics, as well as its charge injection and transport properties.
The following table summarizes the key electronic properties of three hexaphenylbenzene derivatives with amine-based functional groups, demonstrating the impact of substitution on their electronic structure.[1][2][3]
| Compound Name | Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 5P-VA | Amine | -5.50 | -2.51 | 2.99 |
| 5P-VTPA | Triarylamine | -5.65 | -2.70 | 2.95 |
| 5P-DVTPA | D-Triarylamine | -5.60 | -2.71 | 2.89 |
Experimental Protocols
The determination of the electronic properties of this compound derivatives relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for three key experimental procedures.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Methodology:
-
Sample Preparation: The this compound derivative is dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) are determined from the cyclic voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, using the following empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive spectroscopic technique used to directly measure the valence electronic structure and determine the HOMO level and work function of a material.
Methodology:
-
Sample Preparation: A thin film of the this compound derivative is deposited on a conductive substrate (e.g., indium tin oxide - ITO or gold) under high vacuum conditions.
-
Instrumentation: The sample is placed in an ultra-high vacuum (UHV) chamber and irradiated with a monochromatic source of ultraviolet photons (typically He I at 21.22 eV or He II at 40.8 eV).
-
Measurement: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.
-
Data Analysis: The HOMO energy level is determined from the onset of the highest kinetic energy peak in the UPS spectrum, which corresponds to the electrons emitted from the HOMO. The work function can be determined from the secondary electron cutoff.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.
Methodology:
-
Sample Preparation: A dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform or THF) or a thin film on a transparent substrate (e.g., quartz) is prepared.
-
Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a range of wavelengths.
-
Data Analysis (Tauc Plot): The optical band gap (E_g) is determined from the onset of the absorption edge. For direct band gap semiconductors, a Tauc plot of (αhν)² versus photon energy (hν) is constructed, where α is the absorption coefficient. The band gap is then determined by extrapolating the linear portion of the plot to the energy axis (where (αhν)² = 0). For indirect band gap materials, (αhν)¹/² is plotted against hν.
Visualizations
Experimental Workflow for Characterizing this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of new this compound derivatives.
Structure of an Organic Light-Emitting Diode (OLED)
This diagram shows the typical multilayer structure of an OLED device fabricated using a this compound derivative as the emissive layer.
References
A Comparative Guide to the In Vitro Antioxidant Activity of Hexaphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of the novel compound, Hexaphenol, against established antioxidant standards, Trolox and Ascorbic Acid. The antioxidant potential was evaluated using three widely recognized assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only, designed to showcase a comparative framework for evaluating novel antioxidant compounds.
Comparative Antioxidant Activity
The antioxidant capacities of this compound, Trolox, and Ascorbic Acid were assessed by their ability to scavenge free radicals (DPPH and ABTS assays) and to reduce ferric iron (FRAP assay). The results are summarized in the table below. Lower IC50 values in the DPPH and ABTS assays indicate higher radical scavenging activity. A higher FRAP value indicates greater reducing power.
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) | ABTS Radical Scavenging Activity (IC50 in µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g) |
| This compound (Hypothetical Data) | 5.8 | 4.2 | 1850 |
| Trolox | 8.5 | 6.5 | 1500 |
| Ascorbic Acid | 5.0 | 3.9 | 2000 |
Experimental Workflow and Methodologies
The following sections detail the experimental protocols used to determine the antioxidant activities.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1][2]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Prepare a series of dilutions of the test compounds (this compound, Trolox, and Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[3][4][5]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Prepare a series of dilutions of the test compounds in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[1][6]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Prepare a series of dilutions of the test compounds and a standard of FeSO₄·7H₂O in distilled water.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the samples is determined from the standard curve and expressed as µmol of Fe(II) equivalents per gram of the compound.
-
Mechanism of Action: DPPH Radical Scavenging
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical.
This guide provides a framework for the systematic in vitro evaluation of the antioxidant potential of novel compounds like this compound. The use of multiple assays with standardized protocols allows for a robust and comparative assessment of their antioxidant efficacy.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Hexaphenol-Based OLEDs
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. The performance of these devices is intrinsically linked to the organic materials used in their emissive layers. This guide provides a comprehensive comparison of a promising class of materials, hexaphenol-based compounds, against the established benchmarks of fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters. The information presented herein is supported by experimental data to aid researchers and scientists in the selection and development of next-generation OLEDs.
Performance Comparison of Emissive Materials
The efficiency, color purity, and longevity of an OLED are paramount for its practical application. The following tables summarize the key performance metrics of this compound-based OLEDs and their alternatives across the blue, green, and red emission spectra.
Table 1: Performance of Blue-Emitting OLEDs
| Emitter Type | Material Example | External Quantum Efficiency (EQE) (%) | Luminous Efficacy (lm/W) | Color Coordinates (CIE 1931) | Lifetime (LT50 @ 1000 cd/m²) (hours) |
| This compound-based | 5P-VTPA | 3.59[1] | - | (0.150, 0.076)[1] | - |
| This compound-based | 5P-DVTPA | 3.34[1] | - | (0.148, 0.120)[1] | - |
| Fluorescent | - | ~5-10 | ~5 | Wide range | >10,000[2] |
| Phosphorescent | FIrpic | >20 | >30 | (0.17, 0.38) | <100[2] |
| TADF | - | >20 | >40 | (0.16, 0.25) | ~1,000 |
Table 2: Performance of Green-Emitting OLEDs
| Emitter Type | Material Example | External Quantum Efficiency (EQE) (%) | Luminous Efficacy (lm/W) | Color Coordinates (CIE 1931) | Lifetime (LT50 @ 1000 cd/m²) (hours) |
| Hexaphenyl-based (Silole) | HPS | 7[1] | 12.8[1] | Greenish-Blue | - |
| Fluorescent | Alq3 | ~1-5 | ~3-10 | (0.32, 0.55) | >50,000 |
| Phosphorescent | Ir(ppy)3 | >25 | >60 | (0.30, 0.61) | >100,000[3] |
| TADF | - | >30[4] | >80 | (0.35, 0.60) | >10,000 |
Table 3: Performance of Red-Emitting OLEDs
| Emitter Type | Material Example | External Quantum Efficiency (EQE) (%) | Luminous Efficacy (lm/W) | Color Coordinates (CIE 1931) | Lifetime (LT50 @ 1000 cd/m²) (hours) |
| This compound-based | - | - | - | - | - |
| Fluorescent | DCM derivatives | ~5 | ~2-5 | (0.64, 0.35) | >20,000 |
| Phosphorescent | Ir(piq)3 | >20 | >25 | (0.67, 0.33) | >50,000 |
| TADF | - | ~25[5] | >30 | (0.65, 0.35) | >5,000 |
Experimental Protocols
To ensure the reproducibility and accurate comparison of OLED performance, standardized experimental protocols are crucial. This section outlines the typical methodologies for the fabrication and characterization of OLED devices.
Device Fabrication
A common method for fabricating multilayer OLEDs is through vacuum thermal evaporation (VTE) , a process that involves the sequential deposition of organic and inorganic materials onto a substrate in a high-vacuum environment.[6][7] An alternative for some organic layers is solution processing , such as spin coating, which can be a more cost-effective method.[8][9][10]
A. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
B. Organic Layer Deposition (VTE):
-
The substrates are loaded into a high-vacuum chamber (typically <10⁻⁶ Torr).
-
A hole injection layer (HIL), such as 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (α-NPD), is deposited onto the ITO.
-
A hole transport layer (HTL) is then deposited.
-
The emissive layer (EML), consisting of a host material doped with the emitter (e.g., a this compound derivative), is co-evaporated. The doping concentration is a critical parameter influencing device performance.
-
An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited.
-
A thin electron injection layer (EIL), like lithium fluoride (LiF), is evaporated to facilitate electron injection from the cathode.
C. Cathode Deposition:
-
A metal cathode, typically aluminum (Al) or a bilayer of calcium/aluminum (Ca/Al), is thermally evaporated on top of the organic stack.
D. Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed devices are encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox).
Device Characterization
A. Current-Voltage-Luminance (I-V-L) Characteristics:
-
The fabricated OLED device is connected to a source measure unit (SMU).
-
The current density and luminance are measured as a function of the applied voltage.
-
From this data, key parameters such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are determined.[11]
B. Electroluminescence (EL) Spectra and CIE Coordinates:
-
The light emitted from the OLED at a specific voltage is collected by a spectroradiometer.[11]
-
The EL spectrum provides information about the emission color and its purity (full width at half maximum, FWHM).
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) are calculated from the EL spectrum to precisely define the emission color.[12][13]
C. External Quantum Efficiency (EQE):
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency.
-
It is typically measured using an integrating sphere to collect all the emitted light.[12]
D. Lifetime Measurement:
-
The operational lifetime of an OLED is the time it takes for the initial luminance to decrease to a certain percentage, typically 50% (LT50).[1]
-
Devices are driven at a constant current density, and their luminance is monitored over time.
-
Accelerated lifetime testing at higher brightness levels is often employed to extrapolate the lifetime at typical operating conditions.[1][14][15][16]
Visualizing the Process and Structure
To better understand the experimental workflow and the fundamental structure of a this compound-based OLED, the following diagrams are provided.
Caption: Experimental workflow for the fabrication and characterization of this compound-based OLEDs.
Caption: Typical multilayer structure of a this compound-based OLED.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 5. Red Emitters for OLEDs - ChemistryViews [chemistryviews.org]
- 6. iipseries.org [iipseries.org]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The fabrication of color-tunable organic light-emitting diode displays via solution processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tailorpixels.com [tailorpixels.com]
- 12. oldcitypublishing.com [oldcitypublishing.com]
- 13. cie.co.at [cie.co.at]
- 14. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 15. OLED vs LED Longevity: Evaluating Time-to-Failure Metrics [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of Hexaphenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Hexaphenol (also known as cyclotricatechylene) and its structural analogs. Due to the limited availability of specific electrochemical data for this compound itself, this guide draws comparisons with well-characterized polyphenolic compounds that share its core catechol structural units, such as catechol, gallic acid, and pyrogallol. Understanding the electrochemical behavior of these analogs provides valuable insights into the potential properties of this compound and its derivatives, particularly concerning their antioxidant capabilities and potential roles in modulating cellular signaling pathways.
Comparative Electrochemical Performance
The electrochemical behavior of polyphenolic compounds is intrinsically linked to their antioxidant activity. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are pivotal in elucidating the oxidation-reduction characteristics of these molecules. The oxidation potential of a polyphenol is a key indicator of its ability to donate electrons and neutralize free radicals; a lower oxidation potential generally corresponds to a higher antioxidant capacity.
The following table summarizes key electrochemical parameters for this compound's structural analogs. This data, gathered from various studies, allows for a comparative assessment of their redox properties.
| Compound | Method | Working Electrode | Supporting Electrolyte (pH) | Anodic Peak Potential (Epa) vs. Ag/AgCl | Key Observations |
| Catechol | CV | Screen Printed Graphite | Phosphate Buffer (pH 6) | 204 mV | Exhibits a well-defined, quasi-reversible redox couple. |
| CV | Glassy Carbon | Phosphate Buffer (pH 7) | ~200-300 mV | Oxidation is pH-dependent, with potentials shifting to lower values at higher pH. | |
| Gallic Acid | DPV | Modified Carbon Paste | Phosphate Buffer (pH 4) | 350 mV | Shows an irreversible oxidation peak, indicating a complex reaction mechanism following electron transfer. |
| CV | MWCNTs/Graphite | Na2HPO4–C6H8O7 | 460 mV | The number of hydroxyl groups influences its strong antioxidant activity. | |
| Pyrogallol | CV | Reduced Graphene Oxide/Glassy Carbon | Phosphate Buffer (pH 5.0) | Not specified | Undergoes electrochemical oxidation to form stable oxygen radicals. |
| Quercetin | CV | Not specified | Not specified | Peak 1: ~300 mV, Peak 2: ~470 mV | Multiple oxidation peaks suggest the presence of different electroactive hydroxyl groups. |
| Caffeic Acid | CV | MWCNTs/Graphite | HAc–NaAc | 420 mV | Lower oxidation potential compared to some other phenolic acids, indicating strong antioxidant potential. |
Note: The exact values of peak potentials can vary depending on experimental conditions such as the type of working electrode, scan rate, and the pH of the supporting electrolyte.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of electrochemical data. Below are standard protocols for the key experiments cited in this guide.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior of the analyte, including the potentials at which oxidation and reduction occur and the reversibility of the electron transfer process.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen Printed Graphite Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Procedure:
-
Prepare a solution of the analyte (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer of a specific pH).
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a defined period (e.g., 10-15 minutes) to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
Repeat the experiment at various scan rates to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
Differential Pulse Voltammetry (DPV)
Objective: To obtain higher sensitivity and better resolution of oxidation peaks, particularly for quantitative analysis.
Apparatus:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the analyte solution and the electrochemical cell as described for CV.
-
Set the DPV parameters on the potentiostat, including:
-
Initial and final potentials
-
Modulation amplitude (e.g., 50 mV)
-
Pulse width (e.g., 50 ms)
-
Scan increment (e.g., 4 mV)
-
-
Run the DPV scan and record the voltammogram.
-
For quantitative analysis, construct a calibration curve by measuring the peak currents of a series of standard solutions of the analyte.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for electrochemical characterization and a generalized signaling pathway that polyphenols are known to modulate.
Polyphenols, owing to their antioxidant properties, can influence various cellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. While specific pathways for this compound are not yet fully elucidated, the general mechanism of action for many polyphenols involves the modulation of key kinase cascades and transcription factors.
Conclusion
The electrochemical characterization of this compound and its analogs is a critical step in understanding their potential as therapeutic agents, particularly in the context of diseases linked to oxidative stress. While direct electrochemical data on this compound remains scarce, the analysis of its structural building blocks—catechol and its derivatives—provides a strong foundation for predicting its behavior. The lower oxidation potentials observed for polyphenols with multiple hydroxyl groups suggest that this compound, with its six hydroxyl groups, is likely a potent antioxidant. Further research should focus on the direct electrochemical analysis of synthesized this compound and its derivatives to validate these predictions and to explore their interactions with biological systems and signaling pathways in greater detail. This will be instrumental for drug development professionals in designing and evaluating new therapeutic strategies.
The Discotropic Dance: A Comparative Look at the Liquid Crystalline Behavior of Hexaphenol Esters
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular architecture and material properties is crucial. In the realm of self-assembling materials, hexaphenol esters, a class of disc-shaped molecules, exhibit fascinating liquid crystalline behavior. This guide provides a comparative analysis of their mesomorphic properties, supported by experimental data, to illuminate the principles governing their phase transitions and to aid in the rational design of novel functional materials.
This compound esters, specifically the homologous series of benzene-hexa-n-alkanoates, were the first compounds composed of simple disc-like molecules to be identified as thermotropic liquid crystals.[1] Their unique structure, featuring a rigid central benzene core with six flexible aliphatic ester chains radiating outwards, predisposes them to stack into columnar structures, giving rise to discotic liquid crystalline phases. This guide will delve into the thermal behavior of this class of compounds, with a particular focus on how the length of the peripheral alkyl chains dictates the stability and nature of the mesophases formed.
Comparative Analysis of Thermal Properties
The liquid crystalline behavior of this compound esters is profoundly influenced by the length of the n-alkanoate chains. A systematic investigation of the benzene-hexa-n-alkanoate homologous series reveals clear trends in their phase transition temperatures and the thermodynamic parameters associated with these transitions. The data, primarily obtained through Differential Scanning Calorimetry (DSC), is summarized in the table below.
| Compound (Benzene-hexa-n-alkanoate) | Abbreviation | Alkyl Chain Length (n) | Crystal to Mesophase Transition Tm (°C) | Mesophase to Isotropic Liquid Transition Ti (°C) | Enthalpy of Tm (kJ/mol) | Enthalpy of Ti (kJ/mol) | Mesophase Range (°C) |
| Benzene-hexa-n-hexanoate | BH-6 | 6 | 80.2 | 84.7 | 20.9 | 20.9 | 4.5 |
| Benzene-hexa-n-heptanoate | BH-7 | 7 | 76.5 | 87.2 | 20.5 | 11.3 | 10.7 |
| Benzene-hexa-n-octanoate | BH-8 | 8 | 80.0 | 85.2 | 29.3 | 13.0 | 5.2 |
| Benzene-hexa-n-nonanoate | BH-9 | 9 | 75.0 | 81.2 | 31.8 | 15.1 | 6.2 |
Data sourced from Chandrasekhar et al. (1977).[1]
Analysis of the data reveals that the transition from a crystalline solid to a mesophase and from the mesophase to an isotropic liquid are key characteristics of these materials. Notably, for the hexanoate to octanoate members of the series, supercooling of both the isotropic liquid and the mesophase is observed.[1] The considerable enthalpy of the isotropic-to-mesophase transition suggests a highly ordered mesophase.[1]
Experimental Protocols
The characterization of the liquid crystalline behavior of this compound esters relies on a suite of standard analytical techniques.
Synthesis of Benzene-hexa-n-alkanoates
The homologous series of benzene-hexa-n-alkanoates can be synthesized by the esterification of hexahydroxybenzene with the corresponding n-alkanoyl chlorides in the presence of a base like pyridine. The crude product is then purified by chromatography and repeated crystallizations from a suitable solvent such as absolute ethanol.[1]
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and the associated enthalpy changes.[1] A small, weighed sample of the purified compound is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle, typically at a rate of 10°C/min. The heat flow to or from the sample relative to a reference is measured as a function of temperature, revealing the endothermic and exothermic transitions corresponding to melting and crystallization events.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the identification and characterization of liquid crystal phases. A small amount of the sample is placed between two glass slides and observed through a polarizing microscope equipped with a hot stage. As the sample is heated and cooled, the formation of characteristic optical textures allows for the identification of the mesophase type. For instance, the mesophases of benzene-hexa-n-alkanoates exhibit highly viscous, birefringent textures when viewed between crossed polarizers.[1]
X-ray Diffraction (XRD)
XRD studies provide detailed information about the molecular arrangement within the liquid crystalline phases. The diffraction patterns of the mesophases of benzene-hexa-n-alkanoates reveal a structure where the disc-like molecules are stacked one on top of the other in columns, which in turn are arranged in a hexagonal lattice.[1] This arrangement exhibits translational periodicity in two dimensions, while having liquid-like disorder in the third dimension along the columnar axis.[1]
Visualizing Molecular Structure and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the molecular structure-property relationship and the experimental workflow for characterizing these materials.
Caption: Molecular architecture to mesophase self-assembly.
Caption: Characterization workflow for liquid crystals.
References
A Head-to-Head Comparison of Hexaphenol and Other Leading Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Performance Metrics and Experimental Methodologies
The field of organic electronics continues to advance at a rapid pace, driven by the promise of flexible, low-cost, and large-area devices. Central to this progress is the development of novel organic semiconductors with enhanced performance and stability. This guide provides a comprehensive head-to-head comparison of Hexaphenol (commonly known as para-hexaphenyl or sexiphenyl) with other prominent organic semiconductors, including the p-type benchmarks pentacene and rubrene, and the n-type mainstays fullerene (C60) and a perylene diimide derivative (PTCDI-C13).
This guide is designed to be a practical resource, offering a clear summary of key performance indicators, detailed experimental protocols for their measurement, and visual representations of fundamental concepts to aid in material selection and experimental design.
Comparative Performance Data
The selection of an organic semiconductor is dictated by its fundamental electronic and physical properties. The following table summarizes key performance metrics for this compound and its counterparts, providing a quantitative basis for comparison.
| Property | This compound (p-type) | Pentacene (p-type) | Rubrene (p-type) | C60 Fullerene (n-type) | PTCDI-C13 (n-type) |
| Hole Mobility (μh) | ~0.1 cm²/Vs | up to 0.7 cm²/Vs[1] | up to 40 cm²/Vs | - | - |
| Electron Mobility (μe) | - | - | up to 0.28 cm²/Vs[2] | up to 0.025 cm²/Vs[3] | up to 2.1 cm²/Vs[4][5] |
| On/Off Ratio | > 10^6 | > 10^6[6] | > 10^6 | > 10^5 | > 10^5[4] |
| HOMO Level | -5.5 eV | -5.0 eV to -5.49 eV[4][7] | -4.69 eV to -4.9 eV[8] | -6.0 eV to -6.4 eV[9] | - |
| LUMO Level | -2.4 eV | -2.95 eV to -3.74 eV[4][10] | -2.09 eV[8] | -3.0 eV to -3.66 eV[9] | - |
| Optical Bandgap | ~3.1 eV[11] | ~1.75 eV[4] | ~2.6 eV | ~1.5 eV[12] | - |
| Thermal Stability | High | Sublimes > 300 °C | Decomposes > 300 °C | Stable up to ~400 °C in N2[3] | High |
Experimental Protocols
To ensure reproducibility and accurate comparison of materials, standardized experimental procedures are crucial. This section provides detailed methodologies for the key experiments cited in this guide.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are the primary devices used to determine the charge carrier mobility and on/off ratio of organic semiconductors. A common device architecture is the bottom-gate, top-contact configuration.
Protocol:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a stream of nitrogen. To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: The organic semiconductor thin film is deposited onto the substrate.
-
For small molecules (this compound, Pentacene, Rubrene, C60, PTCDI-C13): Thermal evaporation under high vacuum (typically < 10⁻⁶ mbar) is used. The deposition rate (e.g., 0.1-0.5 Å/s) and substrate temperature are critical parameters that influence film morphology and device performance.
-
For solution-processable materials: The material is dissolved in a suitable organic solvent and then deposited by spin-coating, drop-casting, or printing.
-
-
Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes for p-type semiconductors due to its high work function, which facilitates hole injection. For n-type materials, lower work function metals like calcium (Ca) or aluminum (Al) are often preferred for efficient electron injection. The electrodes are deposited through a shadow mask by thermal evaporation to define the channel length (L) and width (W).
-
Electrical Characterization: The fabricated OFET is placed in a probe station under vacuum or in an inert atmosphere. A semiconductor parameter analyzer is used to measure the output and transfer characteristics.
-
Mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation: I_DS = (μ * C_i * W) / (2 * L) * (V_GS - V_th)² where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_th is the threshold voltage.
-
On/Off Ratio is the ratio of the maximum I_DS in the "on" state to the minimum I_DS in the "off" state.
-
UV-Visible Spectroscopy for Optical Bandgap Determination
UV-Vis spectroscopy is used to determine the optical bandgap of a semiconductor by measuring its light absorption as a function of wavelength.
Protocol:
-
Sample Preparation: A thin film of the organic semiconductor is deposited on a transparent substrate, such as quartz or glass.
-
Measurement: The absorption spectrum of the film is recorded using a UV-Vis spectrophotometer. A blank substrate is used as a reference to subtract the absorption of the substrate.
-
Data Analysis (Tauc Plot): The optical bandgap (E_g) is determined from the Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and E_g is given by:
-
(αhν)^(1/n) = A(hν - E_g) where A is a constant and the exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, which is often assumed for organic semiconductors).
-
-
A graph of (αhν)² versus hν is plotted. The linear portion of the curve is extrapolated to the energy axis (where (αhν)² = 0) to determine the optical bandgap.
Cyclic Voltammetry for HOMO and LUMO Level Estimation
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[13][14][15]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).
-
Sample and Electrolyte Preparation: The organic semiconductor is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to complete a cycle.
-
Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated relative to the vacuum level using the following empirical formulas, often referenced against the Fc/Fc⁺ couple which has a known energy level of -4.8 eV relative to the vacuum[16]:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition temperature.[14][17]
Protocol:
-
Sample Preparation: A small amount of the organic semiconductor powder (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability). The mass of the sample is continuously monitored.
-
Data Analysis: A plot of mass versus temperature is generated. The onset of mass loss indicates the beginning of decomposition. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs.
Visualizations
To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pentacene Thin Film by Compact Thermal Evaporation System | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two-Dimensional Electronic Transport in Rubrene: The Impact of Inter-Chain Coupling | MDPI [mdpi.com]
- 9. Molecular modelling of fullerene C60 functionalized by nitric oxide for use in biological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Adsorption and electronic properties of pentacene on thin dielectric decoupling layers [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. prezi.com [prezi.com]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Hexaphenol: A Comparative Guide to Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for Hexaphenol, also known as Cyclotricatechylene (CTC). The information is intended to support research and development efforts in materials science and medicinal chemistry by offering a detailed comparison of its structural, spectroscopic, and potential biological properties.
Physicochemical and Spectroscopic Properties
This compound (CAS 1506-76-9) is a cyclic polyphenolic compound with the molecular formula C₂₁H₁₈O₆ and a molecular weight of 366.36 g/mol .[1] Its unique bowl-shaped, three-dimensional structure underpins its applications in host-guest chemistry and as a foundational component for more complex molecular architectures.[2]
Table 1: Comparison of Experimental and Computed Physicochemical Properties of this compound
| Property | Experimental Value | Computational Value | Method/Reference |
| Molecular Formula | C₂₁H₁₈O₆ | C₂₁H₁₈O₆ | N/A |
| Molecular Weight | 366.36 g/mol [1] | 366.36 g/mol | Calculated |
| Melting Point | 287-289 °C | Not Found | [3] |
| Boiling Point | ~457.14 °C (estimate) | Not Found | [3] |
| Density | ~1.2378 g/cm³ (estimate) | Not Found | [3] |
| XLogP3 | Not Found | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | Not Found | 6 | PubChem[1] |
| Hydrogen Bond Acceptor Count | Not Found | 6 | PubChem[1] |
| Rotatable Bond Count | Not Found | 0 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. While specific spectral data from published literature is often found in supplementary materials, the following tables summarize the expected and reported spectroscopic features.
Table 2: Experimental and Computational Infrared (IR) Spectroscopy Data for this compound
| Experimental FT-IR (cm⁻¹) | Computational (DFT) IR (cm⁻¹) | Assignment |
| (Data typically found in supplementary materials of cited literature)[1][4] | (Requires specific DFT calculations) | O-H stretch (phenolic) |
| Aromatic C-H stretch | ||
| Aromatic C=C stretch | ||
| C-O stretch (phenol) | ||
| CH₂ bend |
Table 3: Experimental and Computational ¹H and ¹³C NMR Spectroscopy Data for this compound
| Nucleus | Experimental Chemical Shift (ppm) | Computational (GIAO-DFT) Chemical Shift (ppm) | Assignment |
| ¹H | (Data typically found in supplementary materials of cited literature)[1][4] | (Requires specific GIAO-DFT calculations) | Ar-H |
| Ar-OH | |||
| -CH₂- | |||
| ¹³C | (Data typically found in supplementary materials of cited literature)[4] | (Requires specific GIAO-DFT calculations) | Ar-C-OH |
| Ar-C-H | |||
| Ar-C (quaternary) | |||
| -CH₂- |
Experimental Protocols
The following are generalized protocols for the characterization and evaluation of phenolic compounds like this compound.
Synthesis of this compound (Cyclotricatechylene)
A common method for the synthesis of Cyclotricatechylene involves the acid-catalyzed condensation of veratrole followed by demethylation. For a detailed, specific protocol, please refer to the supporting information of Patel, N., et al., ACS Omega (2023).[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or acetone-d₆.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using KBr pellets or as a thin film on a suitable substrate, with spectra recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay. These assays measure the ability of the compound to donate an electron or hydrogen atom to neutralize free radicals.[5]
Cytotoxicity Assays
The cytotoxic effects of this compound on various cell lines can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Biological Activity
While this compound and its derivatives are being investigated for potential therapeutic applications, there is currently limited publicly available data on the specific biological activities of the parent compound.[2] Its polyphenolic nature suggests potential for antioxidant activity.[5] Further research is required to fully elucidate its cytotoxic, antimicrobial, and other pharmacological properties.
Computational Analysis
Computational chemistry provides valuable insights into the structure, properties, and reactivity of this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the optimized geometry, electronic structure, and spectroscopic properties of molecules. For this compound, DFT can be used to:
-
Calculate the minimum energy conformation.
-
Predict IR vibrational frequencies and NMR chemical shifts.
-
Determine electronic properties such as HOMO-LUMO energy gap, which relates to the molecule's reactivity and spectroscopic behavior.
Table 4: Key Parameters from Computational Analysis of this compound
| Parameter | Description | Relevance |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Foundation for all other computational predictions. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and electronic transition energies. |
| Calculated Spectroscopic Data | Predicted IR frequencies and NMR chemical shifts. | Allows for direct comparison with and validation of experimental spectra. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |
Visualizations
Experimental Workflow for Characterization
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of this compound.
Computational Analysis Workflow
Caption: Workflow for the computational analysis of this compound using DFT methods.
Conclusion
This guide consolidates the currently available experimental and computational data for this compound (Cyclotricatechylene). The tabulated data and outlined protocols provide a framework for researchers to compare and validate their findings. The unique structure of this compound makes it a molecule of significant interest, and further experimental studies, particularly in the realm of biological activity, are warranted to fully explore its potential. The synergy between experimental characterization and computational modeling will be pivotal in advancing the applications of this intriguing molecule.
References
Safety Operating Guide
Navigating the Safe Disposal of Phenolic Compounds: A Procedural Guide
The proper disposal of "Hexaphenol" requires careful consideration due to the ambiguity of the term, which may refer to several distinct chemical entities with vastly different hazard profiles. This guide provides essential safety information and a step-by-step operational plan for the disposal of hazardous phenolic compounds, emphasizing the critical need for precise chemical identification before proceeding. Researchers, scientists, and drug development professionals are urged to consult the specific Safety Data Sheet (SDS) for the compound in their possession to ensure safe handling and disposal.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with the specific phenolic compound. The term "this compound" could be misinterpreted as substances ranging from the relatively non-hazardous Hexaphenylbenzene to the highly toxic Hexachlorophene.[1][2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4] For highly toxic compounds, respiratory protection may be necessary.[5]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, control the source of the spill if safe to do so, and absorb the material with an inert absorbent.[5] Do not use combustible materials for absorption.
-
Incompatible Materials: Be aware of chemical incompatibilities. Phenolic compounds can react with oxidizing agents.[3] Store waste away from incompatible substances.
Logistical Planning:
-
Waste Segregation: Do not mix phenolic waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7][8] Halogenated and non-halogenated solvent wastes should be kept separate.[8]
-
Containerization: Use a designated, properly labeled, and chemically compatible container for waste collection.[9][10] The container must be in good condition, with a secure lid, and stored in secondary containment.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[7][10]
Quantitative Hazard Data Summary
To underscore the importance of correct chemical identification, the following table summarizes key hazard information for substances that could be mistakenly identified as "this compound."
| Chemical Name | CAS Number | Primary Hazards |
| Hexaphenylbenzene | 992-04-1 | Not considered hazardous under normal use conditions.[1][2] |
| Hexachlorophene | 70-30-4 | Toxic if swallowed or in contact with skin; can cause skin and eye irritation/damage; potential for asthma-like allergy.[3][11] |
| Hexaphene | Not specified | May cause skin and respiratory tract irritation; may be fatal if swallowed.[5] |
| Phenol | 108-95-2 | Toxic; causes severe skin burns and eye damage; suspected of causing genetic defects.[12] |
| Hexachlorobenzene | 118-74-1 | Probable human carcinogen; can cause liver disease.[13] |
This table is for illustrative purposes. Always refer to the specific SDS for the compound you are handling.
Step-by-Step Disposal Protocol for Hazardous Phenolic Compounds
The following is a generalized procedure for the disposal of a hazardous phenolic compound. This is not a substitute for the specific guidance provided in the SDS and by your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Obtain a clean, dry, and chemically resistant container with a screw-on cap. The container material must be compatible with the phenolic waste.
-
Initial Labeling: Affix a hazardous waste label to the container. Fill in your name, department, and the date you first add waste to the container.
-
Waste Addition: Carefully transfer the phenolic waste into the container, avoiding spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[9]
-
Content Logging: Each time waste is added, update the hazardous waste label with the chemical name and approximate quantity.
-
Secure Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials.[10]
Experimental Protocol: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you no longer need to add to it, contact your institution's EHS or hazardous waste management office to schedule a pickup.[14]
-
Provide Information: Be prepared to provide the EHS office with all the information on the hazardous waste label.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and handover.
Empty Container Disposal
Empty containers that held hazardous phenolic compounds must also be managed properly.
-
Triple Rinsing: For containers that held acutely hazardous waste (P-listed), they must be triple rinsed.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9][10]
-
Label Defacing: Completely remove or deface the original product label.[7]
-
Final Disposal: Follow institutional guidelines for the disposal of triple-rinsed containers. Some may be disposed of as regular trash, while others may require specific recycling procedures.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste.
Caption: Workflow for Safe Chemical Waste Disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. embalmers.com [embalmers.com]
- 6. airgas.com [airgas.com]
- 7. nswai.org [nswai.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling Hexaphenol
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING PHENOL
This guide provides essential, step-by-step procedural information for the safe handling and disposal of phenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Phenol is a toxic and corrosive compound that can cause severe chemical burns and systemic toxicity upon exposure.[1][2][3][4][5] Adherence to these safety protocols is critical to minimize risks.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against phenol exposure. Below is a summary of recommended PPE for handling phenol.
| PPE Category | Protection Level | Specifications and Usage Guidelines |
| Eye/Face Protection | Primary | ANSI Z87.1-compliant safety glasses must be worn for all procedures involving phenol.[5][6] |
| Splash Hazard | Chemical splash goggles and a face shield are required when there is a risk of splashing.[5][6][7] | |
| Hand Protection | Incidental Contact (<10% Phenol) | Double-gloving with exam-style nitrile gloves or using thicker (8mil) nitrile gloves is recommended. Gloves should be changed frequently and immediately upon contamination.[6] |
| Concentrated Phenol (>70%) | Utility-grade neoprene or butyl rubber gloves should be worn over exam-style nitrile gloves.[6] Butyl rubber, Viton, Barrier, and Silver Shield gloves also provide good resistance.[8] | |
| Body Protection | Standard | A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[6][8] |
| Splash Hazard | A butyl rubber or neoprene apron should be worn over the lab coat if there is a potential for body splashes.[6][8] | |
| Respiratory Protection | As Needed | A fit-tested respirator with a type A-P filter may be required, as indicated by a risk assessment, especially if working outside a fume hood.[1] |
Operational Plan for Handling Phenol
A systematic approach to handling phenol from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store phenol in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers, reducing agents, and bases.[1][3][9]
-
Containers should be stored below eye level to prevent accidental spills and injuries.[3][5][6][9]
-
Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[3][5] Saturated phenol solutions should be stored at 4°C.
2. Handling and Use:
-
All work with phenol, including the preparation of stock and working solutions, must be conducted in a certified chemical fume hood.[1][6][9]
-
Never heat or melt phenol in an incubator, microwave, or drying oven.[3][6]
-
When centrifuging phenol-containing solutions, use sealed safety cups to contain aerosols. Allow the centrifuge to rest for at least 10 minutes before opening.[6][10]
-
Always wash hands thoroughly with soap and water after handling phenol, even if gloves were worn.[3][9]
3. Spill Management:
-
Spills of undiluted phenol should be treated as a serious hazard.[3][9]
-
For small spills (less than 50 ml), absorb the material with paper towels, vermiculite, or other absorbent materials. Place the contaminated materials in a sealed container for disposal as hazardous waste.[3][9]
-
For larger spills, or if the spilled material is heated, evacuate the laboratory, close the doors, and contact the appropriate emergency response personnel.[9]
Disposal Plan for Phenol Waste
All phenol-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Liquid Phenol Waste | Collect all phenol solutions and stock materials in a dedicated, labeled, and sealed hazardous waste container.[3][6] Do not pour phenol waste down the drain.[10] |
| Solid Contaminated Waste | Pipette tips, tubes, gloves, and other materials contaminated with phenol should be collected in a separate, sealable, and puncture-proof container.[10] This container must be labeled as hazardous waste.[10] |
| Empty Phenol Containers | Empty containers that held acutely hazardous materials like phenol must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. |
Emergency Procedures for Phenol Exposure
Immediate and appropriate first aid is critical in the event of phenol exposure to minimize absorption and tissue damage.
1. Skin Exposure:
-
IMMEDIATE ACTION IS CRITICAL. Due to its anesthetic properties, pain may not be immediately felt upon contact.[4][7]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[2][4][11]
-
After the initial water flush, apply polyethylene glycol (PEG 300 or 400) to the affected area and continue to swab until medical assistance arrives or the odor of phenol is no longer detectable.[4][6][8]
-
If PEG is not available, continue flushing with water.[4][6]
-
Seek immediate medical attention for all skin exposures.[2][6]
2. Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][6]
3. Inhalation:
4. Ingestion:
-
DO NOT INDUCE VOMITING. [2]
-
If the person is conscious, rinse their mouth with water and have them drink more water to dilute the phenol.[2]
Visual Guides
The following diagrams illustrate key workflows for handling phenol safely.
Caption: Standard workflow for safely handling phenol in a laboratory setting.
Caption: Emergency response procedures for different types of phenol exposure.
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. monash.edu [monash.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. twu.edu [twu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. oehs.tulane.edu [oehs.tulane.edu]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
